Dillenetin
Description
Dillenetin has been reported in Palhinhaea cernua, Gossypium hirsutum, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3306-29-4 | |
| Record name | Quercetin 3′,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dillenetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dillenetin: A Comprehensive Technical Guide to Its Natural Sources and Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenetin, a flavonoid with the chemical synonym Quercetin-3',4'-dimethyl ether, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonol subclass of flavonoids, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origins. The document summarizes available quantitative data, details experimental protocols for its isolation, and visualizes its known signaling pathway interactions, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Sources and Plant Origin of this compound
This compound has been identified in a variety of plant species across different families. The primary and most well-documented source of this compound is the genus Dillenia, with Dillenia indica being a particularly rich source. However, this compound has also been isolated from several other plant species.
Primary Source: Dillenia indica (Elephant Apple)
Dillenia indica, commonly known as Elephant Apple, is an evergreen tree native to the moist and evergreen forests of the sub-Himalayan tract, extending from Kumaon and Garhwal eastwards to Assam and Bengal, and southwards to central and southern India. It is also found in several other Southeast Asian countries. Various parts of the Dillenia indica plant have been reported to contain this compound, including the stem bark, leaves, and fruit pericarp.[1][2][3]
Other Notable Plant Sources
Beyond Dillenia indica, this compound has been identified in the following plant species:
-
Palhinhaea cernua : A species of clubmoss.[4]
-
Gossypium hirsutum (Upland Cotton): this compound has been reported in this widely cultivated cotton species.[4]
-
Scoparia dulcis (Sweet Broomweed): This medicinal herb is another source of this compound.
-
Chromolaena odorata (Siam Weed): A perennial shrub known for its medicinal properties.
-
Psychotria serpens : A species of flowering plant in the family Rubiaceae.
-
Myricaria bracteata : A flowering plant found in parts of Asia.
-
Phragmanthera austroarabica : A species of plant in the mistletoe family.
Quantitative Analysis of this compound
Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. While many studies confirm its presence through qualitative phytochemical screening, few provide specific yields or concentrations. The following table summarizes the available quantitative information.
| Plant Species | Plant Part | Extraction/Analytical Method | This compound Content/Yield | Reference(s) |
| Chromolaena odorata | Aerial parts | Not specified | 0.0005% yield |
Note: The majority of available literature focuses on the quantification of other compounds, such as betulinic acid, in Dillenia indica extracts, rather than this compound itself.
Experimental Protocols for Isolation and Identification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a universally standardized protocol for this compound does not exist, a general workflow can be compiled from various phytochemical studies. A modified Kupchan method has been specifically mentioned for the isolation of compounds from Dillenia indica leaves.
General Extraction and Fractionation Workflow
The following diagram illustrates a typical workflow for the extraction and fractionation of plant material to isolate compounds like this compound.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Plant Material Preparation: The selected plant part (e.g., Dillenia indica leaves or bark) is collected, washed, and shade-dried at room temperature. The dried material is then ground into a coarse powder.
2. Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or percolation. The extraction is repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.
3. Fractionation (Solvent-Solvent Partitioning): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process separates the components of the crude extract based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.
4. Chromatographic Purification: The fraction enriched with this compound (e.g., the ethyl acetate fraction) is subjected to further purification using column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound may be further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.
5. Characterization: The purified this compound is identified and characterized using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): Techniques like ESI-MS or HR-MS are used to determine the molecular weight and elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of flavonoids.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Signaling Pathway Modulation by this compound
This compound, like many other flavonoids, is known to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the cellular response to inflammatory stimuli.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, although the precise molecular interactions are still under investigation.
The following diagram illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this pathway.
The following diagram illustrates the potential inhibitory effects of this compound on the MAPK signaling pathway.
Caption: Potential inhibition of the MAPK pathway by this compound.
Conclusion
This compound is a promising natural compound with potential therapeutic applications, primarily sourced from Dillenia indica. This technical guide has provided a comprehensive overview of its known plant origins, summarized the limited available quantitative data, and outlined a general protocol for its isolation and identification. Furthermore, the guide has visualized the likely mechanisms by which this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully quantify this compound content in its various natural sources and to elucidate the precise molecular targets and interactions within these critical signaling cascades. Such studies will be invaluable for the future development of this compound-based therapeutics.
References
The Biosynthesis of Dillenetin in Dillenia indica: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of dillenetin, a flavonoid of significant interest found in Dillenia indica (Elephant Apple). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and plant biochemistry. It details the enzymatic steps, precursor molecules, and potential regulatory mechanisms involved in the formation of this compound. The guide also includes detailed experimental protocols and quantitative data to facilitate further research and application.
Introduction to this compound and Dillenia indica
Dillenia indica, commonly known as Elephant Apple, is a plant with a rich history in traditional medicine across Southeast Asia. Various parts of the plant, including the fruit, bark, and leaves, are known to contain a diverse array of bioactive compounds, including flavonoids, triterpenoids, and phenolic acids. Among these, this compound (3',4'-dimethoxy-3,5,7-trihydroxyflavone) has garnered attention for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering or targeted extraction methods.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general flavonoid pathway, originating from the precursor naringenin (B18129). Naringenin itself is synthesized from p-coumaroyl-CoA and three molecules of malonyl-CoA through the action of chalcone (B49325) synthase and chalcone isomerase. The subsequent conversion of naringenin to this compound involves two key enzymatic modifications: hydroxylation and methylation.
The proposed pathway is as follows:
-
Naringenin to Eriodictyol and then to 3',5'-dihydroxyflavanone (Hypothetical Intermediate): The flavanone (B1672756) naringenin undergoes hydroxylation at the 3' and 5' positions of its B-ring. This reaction is catalyzed by Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450-dependent monooxygenase.[1][2] This enzyme is a critical branching point in the flavonoid pathway, directing metabolites towards the synthesis of 3',4',5'-hydroxylated flavonoids.[1]
-
3',5'-dihydroxyflavanone to this compound: The hydroxyl groups at the 3' and 4' positions of the B-ring are then methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][4] It is likely that two distinct OMTs or a single OMT with broad specificity is responsible for the sequential methylation of the 3'- and 4'-hydroxyl groups.
The overall transformation from naringenin to this compound can be visualized as a two-step process involving hydroxylation followed by methylation, leading to the characteristic dimethoxy substitution pattern on the B-ring of the this compound molecule.
Quantitative Data
While specific quantitative data for this compound in various tissues of Dillenia indica is not extensively reported in the literature, the total phenolic and flavonoid content has been analyzed in several studies. This data provides a general indication of the plant's capacity for flavonoid biosynthesis.
Table 1: Total Phenolic and Flavonoid Content in Dillenia indica
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Leaf | Methanol (B129727) | 34.37 | 12-20.3 | [5] |
| Fruit | Methanol | 7.2 | 3.34-3.83 | [5] |
| Bark | Ethyl Acetate (B1210297) | - | - | [6] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Note: The values presented are from different studies and may vary based on the extraction method, plant age, and environmental conditions.
Enzyme kinetic data for the specific F3'5'H and OMTs from Dillenia indica are not currently available. However, kinetic parameters for homologous enzymes from other plant species can provide an estimate of their catalytic efficiency.
Table 2: Representative Kinetic Parameters of Homologous Flavonoid Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Flavonoid 3',5'-hydroxylase | Naringenin | ~10-50 | ~0.1-1.0 | Petunia hybrida | [7] |
| O-methyltransferase | Luteolin | 15.4 | 0.25 | Hordeum vulgare | [3] |
| O-methyltransferase | Tricetin | 7.8 | 0.48 | Hordeum vulgare | [3] |
These values are indicative and may not directly reflect the kinetics of the enzymes in Dillenia indica. Further research is required to determine the specific kinetic properties of the this compound biosynthetic enzymes.
Detailed Experimental Protocols
Extraction and Quantification of this compound from Dillenia indica
This protocol outlines a general procedure for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant material (leaves, fruit, or bark of Dillenia indica)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
This compound standard
-
Grinder or mortar and pestle
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Protocol:
-
Sample Preparation:
-
Wash the plant material thoroughly with distilled water and dry it in a shaded area or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Soxhlet Extraction: Accurately weigh about 10 g of the powdered plant material and place it in a thimble. Extract with methanol or ethyl acetate for 6-8 hours.[8]
-
Ultrasonic Extraction: Suspend 10 g of the powdered plant material in 100 mL of methanol or ethyl acetate in a flask. Sonicate for 30-60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the crude extract completely and store it at 4°C.
-
-
HPLC Analysis:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Prepare a sample solution by dissolving a known amount of the crude extract in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm (or the specific λmax of this compound)
-
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution and identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review update on Dillenia indica, its morphology, phytochemistry and pharmacological activity with reference to its anticancer activity - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dillenetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenetin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plant species, notably from the genus Dillenia, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known signaling pathways. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this promising bioactive molecule.
Chemical and Physical Properties
This compound, also known by its systematic IUPAC name 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a flavonoid distinguished by the presence of two methoxy (B1213986) groups on its B-ring.[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₇ | [2][3][4] |
| Molecular Weight | 330.29 g/mol | [2][3][4] |
| CAS Number | 3306-29-4 | [2][3][4] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [3][4] |
| Synonyms | 3',4'-Dimethoxy-3,5,7-trihydroxyflavone, Quercetin-3',4'-dimethyl ether | [2][4] |
| Appearance | Powder | [5] |
| Melting Point | 293 °C | [2] |
| Boiling Point | 562.2 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Estimated water solubility: 513.4 mg/L at 25 °C | [7] |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | [2][3] |
| InChI | InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | [3] |
| InChIKey | MHALJYZRPGYQSI-UHFFFAOYSA-N | [3] |
| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the this compound molecule. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and methoxy substituents.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on flavonoid chemistry and require experimental verification.)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | ~145 | - |
| 3 | ~136 | - |
| 4 | ~176 | - |
| 5 | ~161 | - |
| 6 | ~98 | ~6.2 (d, J=2.0) |
| 7 | ~164 | - |
| 8 | ~94 | ~6.4 (d, J=2.0) |
| 9 | ~157 | - |
| 10 | ~104 | - |
| 1' | ~123 | - |
| 2' | ~111 | ~7.6 (d, J=2.2) |
| 3' | ~148 | - |
| 4' | ~149 | - |
| 5' | ~112 | ~6.9 (d, J=8.5) |
| 6' | ~122 | ~7.5 (dd, J=8.5, 2.2) |
| 3'-OCH₃ | ~56 | ~3.9 (s) |
| 4'-OCH₃ | ~56 | ~3.9 (s) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 | O-H stretching (phenolic hydroxyls) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl from methoxy) |
| ~1655 | C=O stretching (γ-pyrone) |
| 1600-1450 | C=C stretching (aromatic rings) |
| ~1270 and ~1025 | C-O stretching (aryl ethers) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 331.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Interpretation |
| 331 | [M+H]⁺ |
| 316 | [M+H - CH₃]⁺ |
| 303 | [M+H - CO]⁺ |
| 288 | [M+H - CO - CH₃]⁺ |
| 153 | Retro-Diels-Alder fragment of the A-ring |
UV-Visible (UV-Vis) Spectroscopy
As a flavonoid, this compound exhibits characteristic absorption bands in the UV-visible region. These absorptions are due to the π → π* electronic transitions within the conjugated system of the benzoyl (Band II) and cinnamoyl (Band I) portions of the molecule.
Table 5: Predicted UV-Visible (UV-Vis) Spectral Data for this compound
| Band | Predicted λmax (nm) |
| Band I | ~370 |
| Band II | ~256 |
Biological Activity and Signaling Pathways
This compound has been reported to possess significant antioxidant, anti-inflammatory, and anticancer activities.[3] These effects are believed to be mediated through its ability to scavenge free radicals and modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including this compound, are known to exert their anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IKK activity, thereby preventing IκBα phosphorylation and degradation.[8][9][10]
Anticancer Activity: Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It comprises several key kinases, including ERK, JNK, and p38. Dysregulation of the MAPK pathway is a hallmark of many cancers. Flavonoids have been shown to exert anticancer effects by modulating this pathway, often by inhibiting the phosphorylation and activation of key kinases like ERK, JNK, and p38, which can lead to cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]
Experimental Protocols
This section provides an overview of the methodologies that would be employed for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound is typically isolated from plant sources, such as the bark or leaves of Dillenia indica.[1][15] A general workflow for its isolation is as follows:
-
Extraction: Dried and powdered plant material is exhaustively extracted with methanol at room temperature.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid-rich fraction is typically the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds.
-
Final Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined, concentrated, and the pure compound is obtained by recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent, such as methanol or ethanol, using a UV-Vis spectrophotometer.
In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IKK, IκBα, p65, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies and chemiluminescence detection.[8][16]
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).[6]
Conclusion
This compound is a flavonoid with a well-defined chemical structure and promising biological activities. Its physical and chemical properties, along with its spectroscopic profile, provide a solid foundation for its identification and characterization. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying its anti-inflammatory and anticancer effects. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and its potential development as a therapeutic agent. Further research is warranted to fully elucidate its spectral characteristics and to explore its detailed molecular interactions within these and other signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. medkoo.com [medkoo.com]
- 4. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin-3- O- β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical investigation of ceylonese plants. Part XII. (+)-3,4′,5,7-Tetrahydroxy-3′-methoxyflavanone [(+)-dihydroisorhamnetin] and 3,5,7-trihydroxy-3′,4′-dimethoxyflavone (this compound): two new natural products from Dillenia indica L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Phytochemical Characterization of Dillenia indica L. Bark by Paper Spray Ionization-Mass Spectrometry and Evaluation of Its Antioxidant Potential Against t-BHP-Induced Oxidative Stress in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dillenetin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenetin is a naturally occurring flavonoid found in plants of the Dillenia genus. As a member of the flavonol subclass of flavonoids, it possesses a characteristic 3-hydroxyflavanone backbone. Preliminary research, primarily on extracts of Dillenia species, suggests that this compound may exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action are thought to involve the modulation of key cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a summary of the available information on this compound, including its chemical identity, and a review of the biological activities reported for extracts containing this compound. Due to a scarcity of research on isolated this compound, this guide also incorporates data from related flavonoids and plant extracts to infer potential properties and mechanisms, highlighting the need for further investigation into this promising natural product.
Chemical Identification
| Identifier | Value | Citation |
| Systematic Name | 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [1] |
| CAS Number | 3306-29-4 | [1] |
| Molecular Formula | C₁₇H₁₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
Synonyms
-
3',4'-Dimethoxy-3,5,7-trihydroxyflavone[2]
-
Quercetin 3',4'-dimethyl ether[3]
-
3,5,7-Trihydroxy-3',4'-dimethoxyflavone[3]
Biological Activities and Quantitative Data
The biological activities of this compound have not been extensively studied as an isolated compound. The majority of the available data is derived from studies on crude extracts of plants from the Dillenia genus, which are known to contain this compound among other flavonoids.
Anticancer Activity
Extracts of Dillenia species have demonstrated cytotoxic effects against various cancer cell lines. While these extracts contain a mixture of compounds, including this compound, the specific contribution of this compound to this activity is not yet fully elucidated.
| Plant Extract | Cell Line | IC₅₀ (µg/mL) | Citation |
| Dillenia suffruticosa (Ethyl Acetate (B1210297) Extract) | MCF-7 (Breast Cancer) | 76 ± 2.3 (24h), 58 ± 0.7 (48h), 39 ± 3.6 (72h) | [1] |
| Dillenia suffruticosa (Dichloromethane Extract) | MCF-7 (Breast Cancer) | 20.3 ± 2.8 (24h), 17.8 ± 1.5 (48h), 15.5 ± 0.5 (72h) | [4] |
Antioxidant Activity
The antioxidant potential of this compound is inferred from studies on Dillenia extracts. The primary mechanism is believed to be through free radical scavenging.
| Assay | Test Substance | IC₅₀ (µg/mL) | Citation |
| DPPH Radical Scavenging | Dillenia indica Methanol (B129727) Extract | 100.53 | [1] |
Experimental Protocols
Detailed experimental protocols for assays performed specifically with purified this compound are scarce in publicly available literature. The following are generalized protocols for key assays, based on studies of plant extracts containing flavonoids.
Isolation and Purification of this compound
This compound can be isolated from the leaves of Dillenia indica. A general procedure involves:
-
Extraction : The dried and powdered plant material is subjected to extraction with methanol.
-
Fractionation : The crude methanolic extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography : The fraction containing this compound is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution : A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture : Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment : The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathways
The precise mechanisms by which this compound exerts its biological effects are not well-defined. However, based on studies of structurally similar flavonoids and extracts from Dillenia species, it is hypothesized to modulate key inflammatory and cell survival pathways.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway. This compound may exert its anti-inflammatory and pro-apoptotic effects by interfering with NF-κB activation.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate this pathway, and this compound may share this property, contributing to its potential anticancer effects.
References
- 1. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa | springermedicine.com [springermedicine.com]
- 4. Induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells by Dillenia suffruticosa root extract via multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Dillenetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenetin, a flavonol found in various plant species including Dillenia indica, is recognized for its potential antioxidant and anti-inflammatory properties.[1] As a member of the flavonoid family, its molecular structure lends itself to free radical scavenging and modulation of cellular oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant characteristics of this compound, focusing on key experimental assays, available data, and associated signaling pathways. While specific quantitative antioxidant data for isolated this compound is limited in publicly available literature, this guide synthesizes the existing knowledge from studies on Dillenia indica extracts and related flavonoids to provide a valuable resource for researchers.
Quantitative Antioxidant Activity Data
Direct quantitative data on the antioxidant activity of isolated this compound is scarce in the reviewed scientific literature. However, studies on extracts of Dillenia indica, where this compound is a known constituent, provide valuable insights into its potential antioxidant capacity. The following tables summarize the reported antioxidant activities of these extracts in various in vitro assays. It is important to note that these values reflect the combined effects of all compounds present in the extracts and not solely that of this compound.
Table 1: DPPH Radical Scavenging Activity of Dillenia indica Extracts
| Plant Part | Extract Type | IC50 Value (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |
| Bark | Aqueous Fraction (AQF) | 1.5 | Ascorbic Acid | 8 |
| Bark | Chloroform Fraction (CHF) | 2.5 | Ascorbic Acid | 8 |
| Bark | Crude Methanolic Extract (CME) | 23 | Ascorbic Acid | 8 |
| Bark | Pet-ether Fraction (PETF) | 61 | Ascorbic Acid | 8 |
| Leaves | Methanol (B129727) Extract | 100.53 | Ascorbic Acid | 58.92[2] |
Table 2: Hydroxyl Radical Scavenging Activity of Dillenia indica Bark Extracts
| Extract Type | IC50 Value (µg/mL) |
| Chloroform Fraction (CHF) | 42 |
| Aqueous Fraction (AQF) | 49 |
| Crude Methanolic Extract (CME) | 86 |
| Pet-ether Fraction (PETF) | 168 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Dillenia indica Bark Extracts
| Extract Type | Absorbance at 160 µg/mL | Standard (Ascorbic Acid) Absorbance |
| Chloroform Fraction (CHF) | 2.418 | 1.793 |
| Aqueous Fraction (AQF) | 2.262 | 1.793 |
| Crude Methanolic Extract (CME) | 2.157 | 1.793 |
| Pet-ether Fraction (PETF) | 0.593 | 1.793 |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol. This solution should be freshly prepared and stored in the dark.
-
Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the various concentrations of this compound solutions and the positive control to the wells of a 96-well plate.
-
To the blank wells, add 100 µL of the solvent used for dilution.
-
To the control wells, add 100 µL of solvent.
-
Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution + solvent).
-
A_sample is the absorbance of the sample (DPPH solution + this compound or standard).
-
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and serial dilutions of this compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the various concentrations of this compound solutions and the positive control to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of this compound to that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing the following solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Warm the FRAP reagent to 37°C before use.
-
Prepare stock and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound solutions, standards, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their concentrations.
-
The FRAP value of this compound is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the compound.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) within cells.[3]
-
Cell Culture and Seeding:
-
Human hepatocarcinoma (HepG2) or other suitable cells are seeded in a 96-well black, clear-bottom microplate at a density that will result in confluence after 24 hours.
-
-
Assay Procedure:
-
After 24 hours of incubation, the cell culture medium is removed, and the cells are washed with PBS.
-
The cells are then treated with various concentrations of this compound along with 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) solution and incubated for 1 hour.
-
After incubation, the treatment solution is removed, and the cells are washed again with PBS.
-
A solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to all wells except the control wells.
-
The plate is immediately placed in a fluorescence microplate reader, and the fluorescence is measured at specified intervals for 1 hour, with an emission wavelength of 538 nm and an excitation wavelength of 485 nm.
-
-
Data Analysis:
-
The area under the curve (AUC) is calculated for the fluorescence versus time plot for both the control and this compound-treated wells.
-
The percentage inhibition of cellular antioxidant activity is calculated.
-
The results can be expressed as quercetin (B1663063) equivalents (QE), where the antioxidant activity of this compound is compared to that of quercetin, a standard flavonoid.[3]
-
Signaling Pathways and Mechanisms of Action
Flavonoids, including this compound, exert their antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Free Radical Scavenging Mechanism
The antioxidant activity of flavonoids is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize reactive oxygen species (ROS). While not yet demonstrated specifically for this compound, many flavonoids are known activators of the Nrf2 pathway.
Conclusion
This compound demonstrates significant potential as an antioxidant compound. While direct quantitative in vitro data for the isolated compound is limited, evidence from extracts of Dillenia indica strongly suggests its activity in scavenging free radicals and reducing oxidative stress. The established mechanisms of action for flavonoids, including direct radical scavenging and modulation of the Nrf2 signaling pathway, provide a solid foundation for understanding the potential bioactivity of this compound. Further research is warranted to isolate and quantify the specific antioxidant capacity of this compound in various in vitro and cellular models to fully elucidate its therapeutic potential for researchers, scientists, and drug development professionals.
References
Dillenetin: A Technical Guide on its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenetin, a naturally occurring flavonol found in plants of the Dillenia genus, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-inflammatory effects of this compound. While direct experimental data on the purified compound is scarce, this document synthesizes information from in silico studies, research on extracts from this compound-containing plants, and the well-established mechanisms of structurally related flavonoids. This guide outlines the hypothesized mechanisms of action, including the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes. Detailed experimental protocols for evaluating the anti-inflammatory activity of compounds like this compound are also provided to facilitate future research. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this compound and the existing gaps in research that need to be addressed.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound, a flavonol with the chemical structure 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a constituent of plants from the Dillenia genus, such as Dillenia indica and Dillenia philippinensis.[1] Traditional medicine has utilized these plants to treat various inflammatory conditions.[2] This has prompted scientific interest in identifying the specific bioactive compounds responsible for these therapeutic effects, with this compound being a candidate of interest. This document aims to consolidate the current understanding of this compound's anti-inflammatory properties to guide further scientific inquiry.
Putative Mechanisms of Anti-Inflammatory Action
Based on in silico studies and research on related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through a multi-targeted approach. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]
A molecular docking study has suggested that this compound may interact with key kinases in the NF-κB pathway, such as IRAK-4 and NIK, potentially inhibiting the signaling cascade that leads to NF-κB activation.[5] It is hypothesized that this compound, like other flavonoids, may inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of NF-κB target genes.
Regulation of the MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[6] The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. Flavonoids are known to interfere with MAPK signaling pathways.[7] It is plausible that this compound could inhibit the phosphorylation of p38, JNK, and/or ERK, thereby downregulating the expression of inflammatory genes.
Inhibition of COX-2 and iNOS
COX-2 and iNOS are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.[8] These mediators contribute to the cardinal signs of inflammation. A molecular docking study indicated that this compound has a high binding affinity for COX-2.[5] Furthermore, extracts from Dillenia suffruticosa, which contain flavonoids, have demonstrated inhibitory activity against COX-2.[9] This suggests that this compound may directly inhibit the activity of these enzymes or suppress their expression at the transcriptional level, likely through the inhibition of the NF-κB and MAPK pathways.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10] While there is no direct evidence for this compound's effect on the NLRP3 inflammasome, other flavonoids have been shown to inhibit its activation.[11] This represents another potential, yet unexplored, mechanism for this compound's anti-inflammatory action.
Quantitative Data on Anti-Inflammatory Effects
Direct quantitative data from in vitro or in vivo studies on purified this compound is currently not available in the published literature. The following table summarizes data from studies on extracts of Dillenia species, which contain this compound among other compounds. It is important to note that the observed effects cannot be solely attributed to this compound.
| Plant Extract | Experimental Model | Dosage | Observed Effect | Reference |
| Dillenia indica leaf methanolic extract | Carrageenan-induced rat paw edema | 200 mg/kg & 400 mg/kg | Significant inhibition of edema | [12] |
| Dillenia indica f. elongata ethyl acetate (B1210297) extract | Carrageenan-induced rat paw edema | 100 mg/kg & 300 mg/kg | Significant (P < 0.01) inhibition of edema | [13] |
| Dillenia suffruticosa methanolic extract | λ-carrageenan-induced rat paw edema | 250 - 1000 mg/kg | Significant suppression of paw edema | [9] |
| Dillenia philippinensis ethyl acetate fraction | Xanthine oxidase inhibition | IC50 = 23.09 µg/mL | Potent inhibition | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) (1 µg/mL), for a specified duration depending on the endpoint being measured.
-
RAW 264.7 cells are plated in a 96-well plate and treated as described above for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
RAW 264.7 cells are cultured and treated in a 24-well plate for 6-24 hours.
-
The culture supernatant is collected and centrifuged to remove cell debris.
-
The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cells are treated with this compound and LPS for a shorter duration (e.g., 15-60 minutes for phosphorylation events).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as COX-2, iNOS, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Assay
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Groups: Animals are divided into a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses.
-
Treatment: this compound or the vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.
Conclusion and Future Directions
This compound is a flavonoid with clear potential as an anti-inflammatory agent, a notion supported by its presence in traditionally used medicinal plants and by in silico modeling. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways and the inhibition of pro-inflammatory enzymes. However, there is a significant lack of direct experimental evidence to substantiate these claims and to quantify the anti-inflammatory efficacy of the purified compound.
Future research should focus on:
-
In vitro studies using purified this compound to determine its IC50 values for the inhibition of nitric oxide, pro-inflammatory cytokines, and key enzymes like COX-2 and iNOS in cell-based assays.
-
Mechanistic studies to confirm the inhibitory effects of this compound on the phosphorylation and nuclear translocation of key proteins in the NF-κB and MAPK pathways through techniques like Western blotting and immunofluorescence.
-
In vivo studies using animal models of inflammation to evaluate the efficacy, dose-response relationship, and safety profile of this compound.
-
Comparative studies to benchmark the anti-inflammatory potency of this compound against other well-characterized flavonoids like quercetin.
Addressing these research gaps is crucial for validating the therapeutic potential of this compound and for paving the way for its potential development as a novel anti-inflammatory drug.
References
- 1. e-jar.org [e-jar.org]
- 2. Katmon’s phytochemical constituents and biological activities studied [pcaarrd.dost.gov.ph]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and ADMET studies of Dillenia philippinensis Rolfe (Dilleniaceae) plant compounds as anti-inflammatory agents in prostanoid and NF-kB pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. jppres.com [jppres.com]
The Anticancer Potential of Dillenetin: A Technical Guide for Researchers
An In-depth Examination of Preclinical Evidence and Future Directions
Dillenetin, a flavonol found in various plant species, particularly within the genus Dillenia, has emerged as a compound of interest in oncology research. While direct studies on isolated this compound are limited, accumulating evidence from investigations into plant extracts rich in this and other flavonoids suggests significant potential for anticancer activity. This technical guide provides a comprehensive overview of the current state of research, focusing on the cytotoxic and mechanistic properties observed in preclinical studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic promise of this compound and related natural compounds.
Quantitative Data on Cytotoxic Activity
The majority of cytotoxic data related to this compound is derived from studies on crude or fractionated extracts of Dillenia suffruticosa and Dillenia philippinensis. These extracts have demonstrated potent growth-inhibitory effects against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that these values represent the activity of a complex mixture of phytochemicals and not solely that of this compound.
Table 1: Cytotoxicity of Dillenia suffruticosa Root Dichloromethane Extract (DCM-DS) in MCF-7 Human Breast Cancer Cells [1][2]
| Time Point | IC50 (µg/mL) |
| 24 hours | 20.3 ± 2.8 |
| 48 hours | 17.8 ± 1.5 |
| 72 hours | 15.5 ± 0.5 |
Table 2: Cytotoxicity of Dillenia philippinensis Leaf Hexane Fraction (DP1) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF7 | Breast Adenocarcinoma | 15.59 ± 0.22 |
| HCT 116 | Colorectal Carcinoma | 14.23 ± 0.65 |
| HCT-15 | Colorectal Carcinoma (MDR) | 9.13 ± 1.45 |
| HCT-15/Dox | Colorectal Carcinoma (Doxorubicin-resistant) | 23.11 ± 0.67 |
MDR: Multidrug-Resistant
Key Signaling Pathways in this compound's Anticancer Activity
Preclinical studies on Dillenia extracts suggest that their anticancer effects are mediated through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. This compound, as a flavonol, is implicated in these mechanisms.[3] The primary pathways identified include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell growth and proliferation. Extracts containing this compound have been shown to modulate the activity of key MAPK members, such as JNK and ERK.[2][4]
-
PI3K/Akt Signaling Pathway: A central pathway for cell survival, its inhibition can lead to apoptosis. Downregulation of Akt has been observed following treatment with Dillenia extracts.[2][4]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammation and cell survival. This compound is known to modulate NF-κB signaling, which can contribute to its anti-inflammatory and anticancer properties.[3]
Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for investigating the anticancer activity of a compound like this compound.
Caption: this compound's proposed modulation of the MAPK signaling pathway.
Caption: this compound's proposed inhibition of the PI3K/Akt survival pathway.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. benchchem.com [benchchem.com]
- 3. Dillenia Suffruticosa extract inhibits proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231) via induction of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dillenia Suffruticosa Extract Inhibits Proliferation of Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) via Induction of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Dillenetin
For Researchers, Scientists, and Drug Development Professionals
Dillenetin, a flavonol compound found in various plant species of the genus Dillenia, is gaining attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] As a flavonoid, it belongs to a class of compounds known for their diverse biological activities and potential as anticancer agents.[3] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and potential molecular mechanisms pertinent to the preliminary cytotoxicity screening of this compound. The guide is designed to be a foundational resource for researchers initiating an evaluation of this compound's cytotoxic potential against cancer cell lines.
Quantitative Cytotoxicity Data
A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4] This provides a quantitative measure of a compound's potency. While comprehensive IC50 data for this compound across a wide range of cell lines is still emerging, preliminary studies on extracts from Dillenia species, where this compound is found, have shown significant cytotoxic activity.
For instance, hexane (B92381) leaf extracts of Dillenia indica, D. pentagyna, and D. obovata demonstrated toxicity against HeLa (cervical cancer) cells with IC50 values below 0.43 μg/mL, while showing no cytotoxic effects on normal peripheral blood mononuclear cells (PBMCs).[5] The D. pentagyna extract also exhibited low cytotoxicity against HepG2 (liver cancer) cells.[5] The table below illustrates how quantitative data for this compound would be structured, incorporating existing data and hypothetical values for comparison.
Table 1: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) | Time Point (Hours) | Assay Used | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | < 1.3 (as extract) | 24 | Trypan Blue | [5] |
| HepG2 | Liver Cancer | > 1300 (as extract) | 24 | Trypan Blue | [5] |
| PBMC | Normal Cells | Non-cytotoxic | 24 | Trypan Blue | [5] |
| MCF-7 | Breast Cancer | Hypothetical | 48 | MTT | - |
| A549 | Lung Cancer | Hypothetical | 48 | MTT | - |
| HCT-116 | Colon Cancer | Hypothetical | 48 | LDH | - |
*Note: IC50 values for extracts from Dillenia species were converted from μg/mL to μM for illustrative comparison, assuming the active component has a molecular weight similar to this compound (330.29 g/mol ).[1][6] Values for MCF-7, A549, and HCT-116 are hypothetical and serve to demonstrate standard data presentation.
Experimental Protocols
Standardized in vitro assays are essential for obtaining reproducible and comparable cytotoxicity data. The most common assays measure cell viability, metabolic activity, or membrane integrity.[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 3,500 to 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3][10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[10]
-
Incubation: Incubate the cells for desired time periods, typically 24, 48, and 72 hours.[10]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[10]
The LDH assay is a cytotoxicity test that quantifies the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[10] It is a measure of compromised cell membrane integrity.[7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[10]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatant. Follow the manufacturer's instructions precisely.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit. This allows for the determination of a dose-dependent effect.
Visualizing Workflows and Pathways
The general workflow for a preliminary cytotoxicity screen is a multi-step process that begins with cell culture and culminates in data analysis and interpretation.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Flavonoids often exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[11] While the specific mechanisms of this compound are under investigation, related flavonoids are known to interact with pathways such as MAPK, PI3K/AKT/mTOR, and NF-κB.[1][12] Interference with these pathways can halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[12][13]
Caption: Potential signaling pathways modulated by this compound in cancer cells.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 12. Prospects of tangeretin as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Ethnobotanical Landscape of Dillenia indica and the Therapeutic Potential of Dillenetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenia indica L., commonly known as elephant apple, has a rich history in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammatory conditions, infections, and gastrointestinal disorders. This in-depth technical guide explores the ethnobotanical applications of Dillenia indica, with a specific focus on the bioactive flavonoid, dillenetin. This document provides a comprehensive overview of the traditional uses, supported by available quantitative ethnobotanical data. It further details the experimental protocols for the extraction and isolation of this compound and elucidates its molecular mechanism of action through the modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development, aiming to bridge the gap between traditional knowledge and modern therapeutic applications.
Introduction
Dillenia indica, a member of the Dilleniaceae family, is an evergreen tree native to the moist, deciduous forests of the sub-Himalayan tract and other parts of Southeast Asia.[1] Various parts of the plant, including the fruit, leaves, and bark, have been extensively used in traditional and Ayurvedic medicine to treat a plethora of diseases.[1][2] Phytochemical analyses have revealed the presence of a diverse array of bioactive compounds, such as flavonoids, triterpenoids, and phenolics, which contribute to its therapeutic properties.[3][4][5] Among these, the flavonol this compound has garnered significant interest for its potential antioxidant and anti-inflammatory activities.[1][3] This guide provides a detailed examination of the ethnobotanical uses of Dillenia indica containing this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Ethnobotanical Uses of Dillenia indica
The traditional medicinal applications of Dillenia indica are widespread and varied. The fruit, leaves, and bark are the most commonly utilized parts, prepared as juices, decoctions, or poultices.[1][2] These preparations are traditionally used to treat a range of conditions, including diarrhea, cancer, diabetes, fever, and inflammation.[1][4][6]
Quantitative Ethnobotanical Data
While qualitative descriptions of the ethnobotanical uses of Dillenia indica are abundant, quantitative data that provide a statistical basis for these uses are less common. The following table summarizes the available quantitative ethnobotanical data, including the Informant Consensus Factor (FIC) and Use Value (UV), which are metrics used to assess the consensus and relative importance of a plant for treating specific ailments within a community.
| Ailment Category | Plant Part Used | Location | Informant Consensus Factor (FIC) | Use Value (UV) | Reference(s) |
| Jaundice | Fruit | Kalenga Forest, Bangladesh | 0.50 | Not Reported | [1] |
| Diarrhea & Dysentery | Bark, Leaves | Not Specified | Not Reported | Not Reported | [1][2] |
| Cancer | Bark, Leaves | Not Specified | Not Reported | Not Reported | [1][2] |
| Diabetes | Not Specified | Not Specified | Not Reported | Not Reported | [4] |
| Fever | Fruit | Not Specified | Not Reported | Not Reported | [2] |
| Inflammation | Not Specified | Not Specified | Not Reported | Not Reported | [3] |
Note: The available quantitative data is limited. Further ethnobotanical surveys are required to establish a more comprehensive understanding of the traditional uses of Dillenia indica.
This compound: A Key Bioactive Flavonoid
This compound (3,5,7,3',4'-pentahydroxy-8-methoxyflavone) is a flavonoid found in Dillenia indica, particularly in the stem bark.[3][6] It is recognized for its antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.[1]
Quantitative Analysis of this compound
Currently, there is a notable lack of published studies that quantify the concentration of this compound in various parts of the Dillenia indica plant. While methods like High-Performance Liquid Chromatography (HPLC) have been employed to quantify other constituents like betulinic acid, specific quantitative data for this compound remains an area for future research.[7]
Experimental Protocols
Extraction of this compound
A common method for the extraction of flavonoids like this compound from plant material is solvent extraction. A generalized protocol based on available literature is provided below.
Workflow for Extraction of this compound from Dillenia indica
Caption: General workflow for the extraction of this compound.
Protocol:
-
Preparation of Plant Material: Air-dry the desired plant part of Dillenia indica (e.g., stem bark) and grind it into a fine powder.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and perform continuous extraction using a Soxhlet apparatus with methanol (B129727) as the solvent for approximately 6-8 hours.[4]
-
Filtration: After extraction, filter the methanolic extract to remove any solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanolic extract.
Isolation and Purification of this compound
The isolation and purification of this compound from the crude extract typically involve chromatographic techniques.
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Liquid-Liquid Partitioning: Subject the crude methanolic extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) as per the modified Kupchan method.[1] this compound is expected to be enriched in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: Pack a glass column with silica gel (60-120 mesh) and load the concentrated ethyl acetate fraction. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect the eluting fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Final Purification: Pool the this compound-rich fractions and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Molecular Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is thought to inhibit this pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.
Inhibition of the NF-κB Pathway by this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. This compound can inhibit the phosphorylation of key kinases in this pathway, including p38, JNK, and ERK, thereby downregulating the expression of pro-inflammatory mediators.
Modulation of the MAPK Pathway by this compound
Caption: this compound's modulation of the MAPK signaling pathway.
Conclusion
Dillenia indica represents a valuable source of bioactive compounds with significant therapeutic potential, deeply rooted in traditional medicine. The flavonoid this compound is a key contributor to the plant's anti-inflammatory and antioxidant properties through its modulation of the NF-κB and MAPK signaling pathways. This technical guide has provided a comprehensive overview of the ethnobotanical uses of Dillenia indica, alongside detailed experimental protocols for the extraction and isolation of this compound. While the traditional knowledge is extensive, there is a clear need for further quantitative ethnobotanical studies and quantitative analysis of this compound in different plant parts to strengthen the scientific evidence. The elucidation of its molecular mechanisms provides a solid foundation for future research aimed at developing novel therapeutics from this important medicinal plant. The information compiled herein is intended to empower researchers and drug development professionals to further explore the promising therapeutic avenues offered by Dillenia indica and its constituent, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. WO2004050109A1 - A process for the preparation of antioxidants from dillenia indica - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A review update on Dillenia indica, its morphology, phytochemistry and pharmacological activity with reference to its anticancer activity - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Dillenetin from Dillenia indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenetin, a flavonoid found in the medicinal plant Dillenia indica, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Dillenia indica plant material. Additionally, it outlines the putative signaling pathways through which this compound may exert its anti-inflammatory effects.
Data Presentation
Table 1: Phytochemical Content and Extraction Yields from Dillenia indica
While specific quantitative data for this compound extraction is limited in the literature, this table summarizes general phytochemical content and yields from Dillenia indica bark and fruit extracts to provide context for expected outcomes.
| Plant Part | Extraction Method | Solvent System | Key Phytochemicals Identified | Reported Yield (% w/w) | Reference |
| Stem Bark | Ethanolic Extraction & Partitioning | Ethanol, n-hexane, Chloroform, Ethyl acetate (B1210297) | Alkaloids, Phenolic Acids, Flavonoids (including this compound) | Ethanolic Extract: 18.21g from starting material (not specified) | [2] |
| Fruit Rinds | Soxhlet Extraction | Methanol (B129727) (after hexane (B92381) defatting) | Phenolic Compounds | 15.05 | [3] |
| Fruits | Methanolic Extraction | Methanol | Phenolic Compounds | 24.3g from 150g of powdered material | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Dillenia indica Stem Bark
This protocol is a comprehensive method adapted from general flavonoid extraction procedures, focusing on the isolation of this compound from the stem bark of Dillenia indica, where it is reported to be present.[4]
1. Plant Material Preparation:
-
Collect fresh stem bark of Dillenia indica.
-
Wash the bark thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the bark in the shade for 7-10 days or until it is completely brittle.
-
Grind the dried bark into a coarse powder (approximately 40-60 mesh size) using a mechanical grinder.
2. Extraction:
-
Step 2.1: Defatting:
-
Pack the powdered bark into a Soxhlet apparatus.
-
Perform extraction with n-hexane for 6-8 hours to remove lipids and other non-polar compounds.[3]
-
Discard the n-hexane extract and air-dry the defatted plant material.
-
-
Step 2.2: Methanolic Extraction:
-
Repack the defatted bark powder into the Soxhlet apparatus.
-
Extract with methanol (95%) for 8-12 hours or until the solvent running through the siphon is colorless.[4]
-
Collect the methanolic extract.
-
3. Concentration:
-
Concentrate the methanolic extract under reduced pressure at 40-50°C using a rotary evaporator to obtain a viscous, dark green residue. This is the crude methanolic extract.
4. Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Chloroform: To separate less polar flavonoids and other compounds.
-
Ethyl acetate: This fraction is often enriched with flavonoids like this compound.[5]
-
-
Collect each fraction and concentrate them separately using a rotary evaporator. The ethyl acetate fraction is expected to have the highest concentration of this compound.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched ethyl acetate fraction using column chromatography.
1. Preparation of the Column:
-
Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.[2]
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.
-
Wash the column with the initial mobile phase.
2. Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid separation is a gradient of n-hexane, ethyl acetate, and methanol.[2]
-
Start with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, and so on).
-
Finally, introduce methanol to elute the more polar compounds.
-
-
Collect the eluate in fractions of equal volume (e.g., 10-20 mL).
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a prominent spot corresponding to a this compound standard (if available).
-
Concentrate the pooled fractions to obtain purified this compound.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound using HPLC. Method parameters may need to be optimized for specific equipment and columns.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for flavonoid analysis.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B) is commonly used.[7]
-
Example Gradient Program: 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound is a flavonol, and a detection wavelength in the range of 280-370 nm should be appropriate. The optimal wavelength should be determined by scanning a pure sample.[6][7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and make serial dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the purified this compound extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
This compound is suggested to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1] The following diagram illustrates a generalized model of these pathways and the putative points of inhibition by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004050109A1 - A process for the preparation of antioxidants from dillenia indica - Google Patents [patents.google.com]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dillenetin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dillenetin, a flavonoid found in various plant species, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex matrices like plant extracts.[1] This application note provides a detailed protocol for a robust and reliable HPLC method for the quantification of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation and the optimized HPLC method for this compound quantification.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interfering matrix components and enrich the analyte of interest, leading to improved accuracy and sensitivity.[2] Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex samples.[2][3]
-
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
C18 SPE cartridges
-
Vacuum manifold
-
-
Protocol:
-
Extraction: Accurately weigh 1 gram of the powdered plant material and extract it with 20 mL of methanol:water (80:20, v/v) using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elution: Elute the this compound and other flavonoids with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC Method
The following HPLC conditions have been optimized for the separation and quantification of this compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80-10% B (linear gradient)
-
35-40 min: 10% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm and 365 nm (or a suitable wavelength determined by UV scan of a this compound standard)[5]
-
3. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing a series of this compound standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be >0.999.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[7]
-
Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy is determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the percentage of recovery is calculated.[7]
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[7]
-
Stability: The stability of this compound in the sample solution should be evaluated under different storage conditions (e.g., room temperature, 4°C) over a specific period.[8]
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (min) | Approx. 15.2 |
Table 2: Stability of this compound in Sample Solution
| Storage Condition | Stability after 24h | Stability after 48h |
| Room Temperature (25°C) | 95% | 88% |
| Refrigerated (4°C) | 99% | 97% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Conceptual signaling pathway of this compound's anti-inflammatory action.
References
- 1. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phcogres.com [phcogres.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Developing In Vitro Assays for Dillenetin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dillenetin
This compound is a flavonol, a type of flavonoid, found in various plant species, notably within the genus Dillenia.[1] Chemically identified as 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, this natural compound has garnered scientific interest for its potential therapeutic properties.[2][3] Pre-clinical research suggests that this compound possesses significant antioxidant, anti-inflammatory, and potential anticancer and neuroprotective activities.[2][4] Its mode of action is believed to involve the scavenging of free radicals and the modulation of critical cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are integral to inflammation and cell proliferation.[2][5] These characteristics position this compound as a promising candidate for further investigation in the development of treatments for chronic diseases associated with oxidative stress and inflammation.
General Experimental Workflow
The initial assessment of this compound's bioactivity can follow a structured, multi-tiered screening process. This workflow ensures a systematic evaluation from broad, cell-free antioxidant assays to more complex, cell-based models of disease.
Protocols for Antioxidant Activity
Antioxidant assays are fundamental for characterizing this compound, as this activity underpins many of its other biological effects. A combination of cell-free and cell-based assays is recommended for a comprehensive assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6] The degree of discoloration is proportional to the scavenging activity.[7]
-
Materials and Reagents:
-
This compound (stock solution in DMSO or ethanol)
-
DPPH (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
Include a control well with 100 µL methanol and 100 µL DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the reducing power of the sample.[8]
-
Materials and Reagents:
-
FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
This compound and positive control (e.g., FeSO₄·7H₂O).
-
-
Protocol:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to wells of a 96-well plate.
-
Add 20 µL of this compound dilutions, controls, or blank (solvent) to the wells.
-
Incubate at 37°C for 10 minutes.
-
Measure absorbance at 593 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of FeSO₄. Express the FRAP value of this compound as µM of Fe(II) equivalents per mg of compound.
Data Presentation: Antioxidant Activity
| Assay Type | Parameter | This compound | Ascorbic Acid (Control) | Trolox (Control) |
| DPPH Scavenging | IC50 (µM) | e.g., 15.2 ± 1.8 | e.g., 8.5 ± 0.9 | e.g., 11.3 ± 1.1 |
| ABTS Scavenging | IC50 (µM) | e.g., 12.8 ± 1.5 | e.g., 6.1 ± 0.7 | e.g., 9.4 ± 0.8 |
| FRAP | Fe(II) Equivalents (µM/mg) | e.g., 1850 ± 95 | e.g., 2500 ± 120 | e.g., 2100 ± 110 |
| Cellular Antioxidant Assay | IC50 (µM) | e.g., 5.5 ± 0.6 | e.g., 2.3 ± 0.3 | e.g., 4.1 ± 0.5 |
Values are hypothetical examples for illustration.
Protocols for Anti-inflammatory Activity
This compound is known to modulate key inflammatory pathways such as NF-κB.[2] In vitro assays using immune cells, like macrophages, are essential to quantify its anti-inflammatory potential.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme. This compound's ability to inhibit this production is measured by quantifying nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.
-
Cell Culture:
-
RAW 264.7 murine macrophage cells.
-
Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Use a known iNOS inhibitor (e.g., L-NAME) as a positive control.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for this compound. Note: Perform a parallel MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway, preventing the transcription of pro-inflammatory genes.
Data Presentation: Anti-inflammatory Activity
| Assay / Cell Line | Parameter | This compound | Dexamethasone (Control) |
| NO Inhibition / RAW 264.7 | IC50 (µM) | e.g., 12.5 ± 1.3 | e.g., 0.1 ± 0.02 |
| TNF-α Release / THP-1 | IC50 (µM) | e.g., 18.2 ± 2.1 | e.g., 0.5 ± 0.07 |
| PGE₂ Production / A549 | IC50 (µM) | e.g., 20.5 ± 2.5 | e.g., 0.8 ± 0.1 |
Values are hypothetical examples for illustration.
Protocols for Anticancer Activity
Preliminary evidence suggests this compound may have cytotoxic effects on cancer cells.[2] A series of assays can be used to determine its potency, selectivity, and mechanism of action.
MTT Cell Viability Assay
-
Principle: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
-
Cell Culture:
-
Select a panel of cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control line (e.g., HEK293 or fibroblasts).[11]
-
-
Protocol:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value for each cell line at each time point.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Anticancer Activity Screening Workflow
Data Presentation: Anticancer Activity
| Cell Line | Type | This compound IC50 (µM, 48h) | Doxorubicin IC50 (µM, 48h) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | e.g., 25.4 ± 3.1 | e.g., 1.2 ± 0.2 | e.g., 3.9 |
| HCT-116 | Colon Cancer | e.g., 18.9 ± 2.5 | e.g., 0.9 ± 0.1 | e.g., 5.3 |
| HEK293 | Normal Kidney | e.g., >100 | e.g., 8.5 ± 1.1 | - |
Selectivity Index (SI) calculated as IC50 in normal cells / IC50 in cancer cells. Values are hypothetical examples.
Protocols for Neuroprotective Activity
Flavonoids are increasingly studied for their neuroprotective effects, often linked to their antioxidant and anti-inflammatory properties.[4] Assays using neuronal cell models can help elucidate this compound's potential in this area.
Neuroprotection Against H₂O₂-Induced Oxidative Stress
-
Principle: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death in neuronal cells. This assay evaluates the ability of this compound to protect these cells from H₂O₂-induced toxicity, typically by measuring cell viability.[12]
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells.
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate (e.g., using retinoic acid) if required.
-
Pre-treat the cells with non-toxic concentrations of this compound for 4-6 hours.
-
Introduce an optimized concentration of H₂O₂ (e.g., 100-500 µM) to induce ~50% cell death.
-
Co-incubate this compound and H₂O₂ for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 5.1.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with this compound. A significant increase in viability indicates a protective effect.
Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a key strategy in managing Alzheimer's disease. This assay, based on the Ellman method, measures AChE activity by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with DTNB to produce a yellow color.[13]
-
Protocol:
-
In a 96-well plate, add 25 µL of AChE enzyme solution, 25 µL of this compound dilutions, and 125 µL of 3 mM DTNB.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
MAPK/ERK Signaling Pathway in Neuroprotection
The MAPK/ERK pathway is crucial for cell survival and differentiation. Its activation can be a pro-survival signal in neurons, and compounds that modulate this pathway may offer neuroprotection.
Data Presentation: Neuroprotective Activity
| Assay / Cell Line | Parameter | This compound | Quercetin (Control) |
| Neuroprotection / SH-SY5Y | % Viability Increase at 10 µM (vs. H₂O₂ alone) | e.g., 45 ± 5% | e.g., 55 ± 6% |
| AChE Inhibition | IC50 (µM) | e.g., 35.8 ± 4.2 | e.g., 15.1 ± 1.9 |
Values are hypothetical examples for illustration.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells [mdpi.com]
Application Notes and Protocols for Dillenetin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenetin is a naturally occurring flavonoid predominantly found in plants of the Dillenia genus.[1][2] As a flavonol, it possesses a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] These effects are attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the regulation of inflammation and cell proliferation.[2] This document provides detailed protocols for the preparation and application of this compound in in vitro cell culture studies to investigate its therapeutic potential.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₄O₇ | [2] |
| Molecular Weight | 330.29 g/mol | [2] |
| Synonyms | 3',4'-Dimethoxy-3,5,7-trihydroxyflavone | [2] |
| Appearance | Powder | - |
| Storage | Store at -20°C for long-term storage. | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound, which is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for flavonoids is 10 mM to 50 mM. For this protocol, we will prepare a 20 mM stock solution.
-
Calculation: To prepare a 20 mM stock solution, dissolve 3.30 mg of this compound (MW: 330.29 g/mol ) in 500 µL of DMSO.
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (medium only) and vehicle control cells (medium with 0.5% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Representative Cytotoxicity Data (Example)
| Cell Line | Treatment Duration | IC₅₀ (µM) - Example |
| MCF-7 (Breast Cancer) | 48 hours | 25 - 50 |
| HCT116 (Colon Cancer) | 48 hours | 10 - 30 |
| A549 (Lung Cancer) | 48 hours | 30 - 60 |
Note: These are example values based on related compounds and extracts. The actual IC₅₀ will vary depending on the cell line and experimental conditions.
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide and Cytokine Measurement)
This protocol assesses the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM)
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
Griess Reagent system for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells per well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
This compound and LPS Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM, determined from a prior cytotoxicity assay) for 1-2 hours.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with LPS only
-
Cells treated with this compound only
-
Vehicle control (0.5% DMSO + LPS)
-
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the nitrite (B80452) concentration in the supernatants using the Griess Reagent system according to the manufacturer's instructions.
-
The absorbance is typically measured at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected cell culture supernatants to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each this compound concentration compared to the LPS-only treated group.
-
Representative Anti-inflammatory Data (Example)
| Analyte | This compound Concentration (µM) | % Inhibition (Example) |
| Nitric Oxide (NO) | 10 | 40 - 60% |
| TNF-α | 10 | 35 - 55% |
| IL-6 | 10 | 50 - 70% |
Note: These are example values based on related flavonoid compounds. The actual inhibition will depend on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
This compound's Putative Mechanism of Action
This compound is thought to exert its anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways. The diagrams below illustrate the proposed mechanism of action and a general experimental workflow for its investigation.
References
Application Notes and Protocols for Dillenetin in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo studies using isolated Dillenetin in animal models of inflammation are not extensively available in the current scientific literature. The following application notes and protocols are based on the known anti-inflammatory properties of this compound, studies on extracts of Dillenia species (which contain this compound), and established protocols for similar flavonoid compounds. These should be regarded as a starting point for research and development.
Introduction to this compound
This compound is a flavonol, a type of flavonoid, found in various plant species, including Dillenia indica.[1] It is recognized for its antioxidant and anti-inflammatory properties.[1][2] In vitro studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in the inflammatory response.[1] These properties make this compound a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.
Data from In Vivo Studies with Dillenia Extracts
While studies on pure this compound are scarce, extracts from Dillenia indica and Dillenia suffruticosa, which contain a variety of flavonoids including this compound, have been evaluated in several animal models of inflammation.[3][4][5][6][7] The data from these studies can provide a basis for designing experiments with this compound.
Table 1: Summary of Quantitative Data from Dillenia Extract Studies in Animal Models of Inflammation
| Plant Extract | Animal Model | Dosing and Administration | Key Quantitative Findings | Reference |
| Methanolic extract of Dillenia indica leaves | Carrageenan-induced paw edema in rats | 200 and 400 mg/kg, oral | Significant inhibition of paw edema at both doses (P<0.01) compared to control. | [6] |
| Methanolic extract of Dillenia indica leaves | Acetic acid-induced capillary permeability in mice | 100, 200, and 400 mg/kg, oral | Significant inhibition of vascular permeability at all doses (P<0.05 at 100mg/kg; P<0.01 at 200 and 400 mg/kg). | [6] |
| Ethyl acetate (B1210297) extracts of Dillenia indica f. elongata stem bark | Carrageenan-induced paw edema in rats | 100 and 300 mg/kg, oral | Significant anti-inflammatory activity (P<0.01) compared to the control group. | [5] |
| Ethyl acetate extracts of Dillenia indica f. elongata stem bark | Formalin-induced paw edema in rats | 100 and 300 mg/kg, oral | Significant reduction in paw licking time in both early and late phases (P<0.01). | [5] |
| Aqueous ethanolic and ethyl acetate extracts of Dillenia indica fruit | UV-induced psoriasis-like wounds in rats | 5 and 50 mg/mL, topical | Ethyl acetate extract at 50 mg/mL reduced parakeratosis by 45% compared to the control. | [4] |
| Methanolic extract of Dillenia suffruticosa leaves | λ-carrageenan-induced paw edema in rats | 250, 500, and 1000 mg/kg, oral | Significant suppression of paw edema at all doses. | [7] |
Experimental Protocols
The following are detailed methodologies from key experiments cited in the literature that can be adapted for testing this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.
Materials:
-
Wistar rats (150-200g)
-
This compound (or Dillenia extract)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Acetic Acid-Induced Vascular Permeability in Mice
This model is used to assess the effect of a compound on increased vascular permeability, a hallmark of acute inflammation.
Objective: To determine if a test compound can inhibit the increase in vascular permeability induced by an inflammatory agent.
Materials:
-
Swiss albino mice (20-25g)
-
This compound (or Dillenia extract)
-
Vehicle
-
Positive control: Indomethacin
-
Acetic acid (0.6% v/v in saline)
-
Evans blue dye (1% w/v in saline)
Procedure:
-
Animal Preparation: Similar to the paw edema model, acclimatize and fast the mice.
-
Grouping and Administration: Divide the mice into control and treatment groups and administer the compounds as described previously.
-
Dye Injection: One hour after compound administration, inject 10 mL/kg of Evans blue dye intravenously (i.v.) via the tail vein.
-
Induction of Permeability: Thirty minutes after the dye injection, administer 10 mL/kg of 0.6% acetic acid intraperitoneally.
-
Peritoneal Lavage: After 20-30 minutes, euthanize the mice and wash the peritoneal cavity with a known volume of saline (e.g., 5 mL).
-
Quantification: Collect the peritoneal fluid and measure the absorbance of the supernatant at 620 nm using a spectrophotometer to quantify the concentration of Evans blue dye that has leaked into the peritoneal cavity.
-
Data Analysis: A lower absorbance in the treated groups compared to the vehicle control indicates an inhibition of vascular permeability.
Visualization of Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway for this compound
This compound is suggested to modulate the NF-κB and MAPK signaling pathways.[1]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Screening in an Animal Model
The following diagram illustrates a typical workflow for evaluating a compound in the carrageenan-induced paw edema model.
Caption: Workflow for in vivo anti-inflammatory screening.
Pharmacokinetic Considerations
Specific pharmacokinetic data for this compound is not currently available. However, flavonoids, in general, exhibit poor oral bioavailability due to low aqueous solubility and extensive first-pass metabolism in the gut and liver. For instance, quercetin (B1663063), a structurally similar flavonoid, has an oral bioavailability of only about 5.3% in rats, with significant metabolism occurring in the gut.[8]
Key considerations for this compound studies:
-
Solubility and Formulation: this compound is likely to have low water solubility. A suitable vehicle (e.g., a suspension in carboxymethyl cellulose, or a solution in DMSO/PEG) will be necessary for in vivo administration.
-
Route of Administration: Oral administration is common, but intraperitoneal or intravenous routes may be considered to bypass first-pass metabolism for initial efficacy studies.
-
Metabolism: Expect this compound to be rapidly metabolized into glucuronide and sulfate (B86663) conjugates. When measuring plasma levels, it is crucial to use methods that can quantify both the parent compound and its metabolites.
-
Dose Selection: Due to the lack of data, dose-ranging studies are essential. Doses used for crude extracts (e.g., 100-400 mg/kg) may not be directly translatable to the pure compound. Starting with lower doses (e.g., 10-50 mg/kg) based on data from other pure flavonoids like quercetin is a reasonable approach.
Further research into the pharmacokinetics and metabolism of this compound is critical to understanding its potential as a therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Antinociceptive and Antioxidant Activities of the Dillenia indica Bark [wisdomlib.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Healing effect of Dillenia indica fruit extracts standardized to betulinic acid on ultraviolet radiation-induced psoriasis-like wounds in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The phytochemical and anti-inflammatory studies of Dillenia suffruticosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dillenetin's Anticancer Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vitro anticancer properties of Dillenetin, a natural flavonoid. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and the modulation of key cancer-related signaling pathways.
Overview of this compound's Anticancer Potential
This compound is a flavonol compound that has been identified in plant species such as Dillenia philippinensis and Dillenia suffruticosa. Extracts from these plants have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways, including the NF-κB and MAPK pathways, which are often dysregulated in cancer[1]. While much of the current research has been conducted using plant extracts rich in this compound, the consistent anticancer activities observed suggest that this compound is a key contributor to these effects.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of extracts containing this compound on various cancer cell lines. It is important to note that these values are for plant extracts and not for the isolated this compound compound.
Table 1: IC50 Values of Dillenia suffruticosa Extracts on MCF-7 Human Breast Cancer Cells
| Extract Type | Incubation Time (hours) | IC50 Value (µg/mL) |
| Ethyl Acetate (B1210297) Extract (EADs) | 24 | 76 ± 2.3[2] |
| 48 | 58 ± 0.7[2] | |
| 72 | 39 ± 3.6[2] | |
| Dichloromethane Extract (DCM-DS) | 24 | 20.3 ± 2.8 |
| 48 | 17.8 ± 1.5 | |
| 72 | 15.5 ± 0.5 |
Table 2: Apoptosis Induction in MCF-7 Cells by Dillenia suffruticosa Ethyl Acetate Extract (EADs)
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control | - | 24 | 8.3[2] | - |
| EADs | 25 | 24 | 16.7[2] | - |
| EADs | 50 | 24 | 42.7[2] | 18.3[2] |
| Control | - | 48 | - | - |
| EADs | 25 | 48 | 36.1[2] | - |
| EADs | 50 | 48 | 45.5[2] | - |
Experimental Protocols
Here are detailed protocols for key in vitro assays to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Proposed Signaling Pathway of this compound's Anticancer Action
Based on studies with Dillenia suffruticosa extracts, this compound is proposed to exert its anticancer effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Proposed signaling pathways modulated by this compound.
References
Assessing the Antioxidant Capacity of Dillenetin Using the DPPH Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenetin, a flavonol found in various plant species, is recognized for its potential antioxidant and anti-inflammatory properties. The evaluation of its antioxidant capacity is a critical step in the development of new therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and reliable method to determine the free radical scavenging activity of compounds. This document provides detailed application notes and protocols for assessing the antioxidant capacity of this compound using the DPPH assay, intended for researchers, scientists, and professionals in drug development.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the substance being tested.
Data Presentation: Antioxidant Capacity of Dillenia indica Extracts (Source of this compound)
| Extract of Dillenia indica | DPPH Radical Scavenging IC50 (µg/mL) | Reference Standard | Reference Standard IC50 (µg/mL) |
| 50% Aqueous Methanolic Fruit Extract | 56.66 ± 1.55 | L-Ascorbic acid | Not specified in study |
| Methanolic Leaf Extract | 100.53 | Ascorbic acid | 58.92 |
| Aqueous Fraction of Bark | 1.5 | Ascorbic acid | 8 |
| Chloroform Fraction of Bark | 2.5 | Ascorbic acid | 8 |
| Crude Methanolic Extract of Bark | 23 | Ascorbic acid | 8 |
| Petroleum Ether Fraction of Bark | 61 | Ascorbic acid | 8 |
Note: The data presented is for various extracts of Dillenia indica and not for purified this compound. The antioxidant activity of the pure compound may vary.
Experimental Protocols
This section outlines the detailed methodology for determining the antioxidant capacity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (or a well-characterized extract containing this compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. The solubility of this compound should be confirmed, and if necessary, a different solvent may be used, ensuring it does not interfere with the assay.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (e.g., Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Working Solutions of Positive Control: Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain a range of concentrations similar to those of this compound.
Assay Procedure
-
Blank Preparation: In a well of the 96-well microplate, add 100 µL of methanol.
-
Control Preparation: In a separate well, add 50 µL of methanol and 50 µL of the DPPH stock solution.
-
Sample and Standard Preparation:
-
Add 50 µL of each this compound working solution to respective wells.
-
Add 50 µL of each ascorbic acid working solution to respective wells.
-
-
Reaction Initiation: To each well containing the sample or standard, add 50 µL of the DPPH stock solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 Value:
-
Plot a graph of the percentage of inhibition versus the concentration of this compound and the positive control.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a suitable software that performs linear regression analysis.
-
Mandatory Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Antioxidant Mechanism of Flavonoids
Flavonoids like this compound exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is a key aspect of their protective role against oxidative stress.
Caption: Hydrogen atom donation by a flavonoid to a free radical.
Signaling Pathways Modulated by Antioxidants
The antioxidant activity of flavonoids can influence cellular signaling pathways involved in inflammation and cellular protection. Two key pathways are the NF-κB and Nrf2-ARE pathways.
NF-κB Signaling Pathway Inhibition by Antioxidants
Reactive oxygen species (ROS) can activate the NF-κB pathway, which leads to the transcription of pro-inflammatory genes. Antioxidants can inhibit this activation by quenching ROS.
Caption: Antioxidant-mediated inhibition of the NF-κB pathway.
Nrf2-ARE Signaling Pathway Activation by Antioxidants
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Antioxidants can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.
Caption: Antioxidant-mediated activation of the Nrf2-ARE pathway.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Dillenetin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Dillenetin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a flavonoid compound with potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, its poor water solubility limits its bioavailability and therapeutic efficacy, making it challenging to formulate into effective oral or parenteral dosage forms.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective methods for enhancing the solubility of poorly soluble flavonoids like this compound are:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
Q3: How do I choose the best solubility enhancement technique for this compound?
A3: The choice of technique depends on several factors, including the desired solubility enhancement, the intended dosage form, and the stability of the final product. Solid dispersions often provide significant solubility improvement and are suitable for solid dosage forms. Nanoparticle formulations can be used for both oral and parenteral delivery. Cyclodextrin complexation is a versatile technique that can be used in various formulations. A comparative evaluation of these methods with this compound is recommended.
Q4: What are the critical process parameters to consider when preparing this compound solid dispersions?
A4: Key parameters for preparing solid dispersions include the choice of carrier (e.g., PVP K30, HPMC), the drug-to-carrier ratio, the solvent system, and the drying method (e.g., solvent evaporation, spray drying). Optimization of these parameters is crucial for achieving a stable amorphous solid dispersion with maximum solubility enhancement.
Q5: How can I confirm the successful formation of a this compound-cyclodextrin inclusion complex?
A5: Several analytical techniques can be used to confirm complex formation, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can provide evidence of the interaction between this compound and the cyclodextrin molecule.
II. Troubleshooting Guides
A. Solid Dispersion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility Enhancement | - Incomplete amorphization of this compound.- Inappropriate drug-to-carrier ratio.- Poor choice of carrier. | - Confirm amorphization using XRD and DSC.- Optimize the drug-to-carrier ratio (e.g., 1:5, 1:10).- Screen different hydrophilic carriers like PVP K30, HPMC, or Soluplus®. |
| Recrystallization During Storage | - High humidity.- Inadequate stabilization by the polymer.- Presence of residual solvent. | - Store the solid dispersion in a desiccator.- Incorporate a secondary stabilizer.- Ensure complete solvent removal during drying. |
| Phase Separation | - Immiscibility of this compound and the carrier at the chosen ratio. | - Select a carrier with better miscibility with this compound.- Decrease the drug loading. |
B. Nanoparticle Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration.- Aggregation of nanoparticles. | - Optimize homogenization speed and time or sonication parameters.- Adjust the concentration of the stabilizer (e.g., Poloxamer 188, PVA).- Use a combination of stabilizers. |
| Low Entrapment Efficiency | - High water solubility of the drug (less likely for this compound).- Inappropriate drug-to-polymer ratio.- Rapid diffusion of the drug into the aqueous phase. | - Optimize the drug-to-polymer ratio.- Adjust the solvent and anti-solvent mixing parameters. |
| Instability of the Nanosuspension (e.g., sedimentation) | - Insufficient surface charge (low zeta potential).- Particle growth over time. | - Add a charged stabilizer to increase the zeta potential.- Optimize the stabilizer concentration for better steric hindrance.- Lyophilize the nanosuspension with a cryoprotectant for long-term storage. |
C. Cyclodextrin Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency | - Poor fit of this compound in the cyclodextrin cavity.- Inappropriate stoichiometry.- Suboptimal preparation method. | - Try different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).- Perform a phase solubility study to determine the optimal molar ratio.- Compare different preparation methods (e.g., kneading, co-precipitation, freeze-drying). |
| Precipitation of the Complex | - Exceeding the solubility limit of the complex. | - Adjust the concentration of the complex in the aqueous solution.- Add a water-soluble polymer to improve the solubility of the complex. |
| Incomplete Removal of Free this compound | - Inefficient washing step. | - Use a suitable solvent in which the complex is insoluble but free this compound is soluble for washing. |
III. Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for structurally similar flavonoids. Researchers should optimize these protocols for this compound in their own laboratories.
A. Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable solvent (e.g., methanol) at various drug-to-carrier ratios (w/w), such as 1:2, 1:5, and 1:10.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state and drug-carrier interactions.
-
Solubility and Dissolution: Determine the aqueous solubility and in vitro dissolution rate of the solid dispersion compared to pure this compound.
B. Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[1]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature or using a rotary evaporator.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and morphology (using SEM or TEM).
-
Solubility and Dissolution: Evaluate the saturation solubility and dissolution profile of the this compound nanoparticles.
C. Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Complexation in Solution: Disperse this compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio in deionized water. Stir the suspension at room temperature for 24-48 hours.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize it to obtain a solid powder of the inclusion complex.[2]
-
Characterization: Analyze the complex using DSC, XRD, and FTIR to confirm the formation of the inclusion complex.
-
Solubility and Dissolution: Measure the aqueous solubility and dissolution rate of the complex in comparison to the pure drug.
IV. Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the aqueous solubility of this compound using the described methods.
Table 1: Aqueous Solubility of this compound Formulations
| Formulation | Carrier/Complexing Agent | Ratio (this compound:Excipient) | Hypothetical Solubility (µg/mL) | Fold Increase |
| Pure this compound | - | - | 5.0 | 1 |
| Solid Dispersion | PVP K30 | 1:10 (w/w) | 250.0 | 50 |
| Nanoparticles | PLGA/Poloxamer 188 | 1:5 (w/w) | 150.0 | 30 |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | 350.0 | 70 |
Table 2: In Vitro Dissolution of this compound Formulations (at 60 minutes)
| Formulation | Dissolution Medium | Hypothetical % Drug Released |
| Pure this compound | pH 6.8 Phosphate Buffer | 15% |
| Solid Dispersion (1:10) | pH 6.8 Phosphate Buffer | 85% |
| Nanoparticles (1:5) | pH 6.8 Phosphate Buffer | 70% |
| Cyclodextrin Complex (1:1) | pH 6.8 Phosphate Buffer | 95% |
V. Mandatory Visualizations
Caption: Workflow for formulation, characterization, and evaluation of this compound solubility enhancement.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.[3]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Technical Support Center: Dillenetin Isolation and Purification
Welcome to the technical support center for the isolation and purification of Dillenetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
A1: this compound is a flavonol, a type of flavonoid, known for its potential antioxidant, anti-inflammatory, and anticancer properties.[1] It has been isolated from various parts of the plant Dillenia indica, including the leaves, pericarp, and stem bark.[2][3][4]
Q2: What are the general steps for isolating this compound from Dillenia indica?
A2: The general workflow for this compound isolation involves:
-
Extraction: Initial extraction from the plant material using an appropriate solvent, often methanol (B129727).[2][5]
-
Fractionation: Partitioning of the crude extract using solvents of varying polarities to separate compounds into different fractions.
-
Purification: Further separation and purification of the target fraction, commonly through chromatographic techniques like column chromatography and thin-layer chromatography (TLC).[6]
-
Characterization: Identification and structural elucidation of the isolated compound using spectroscopic methods.
Q3: What are some of the key challenges in the isolation and purification of this compound?
A3: Researchers may face several challenges, including:
-
Low Yield: The concentration of this compound in the plant source may be low, leading to small amounts of isolated compound.
-
Co-extraction of Impurities: The initial extraction process often co-extracts other structurally similar flavonoids and phenolic compounds, complicating purification.
-
Degradation: this compound, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, and light.[7][8]
-
Separation of Structurally Similar Compounds: The presence of other flavonoids with similar polarities can make chromatographic separation difficult.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low amount of this compound in the final purified product. | Inefficient initial extraction. | Optimize the extraction solvent and method. Methanolic extraction is commonly reported for flavonoids from Dillenia indica.[5][6] Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Loss of compound during fractionation. | Ensure complete phase separation during liquid-liquid partitioning. Minimize the number of transfer steps to reduce physical loss. | |
| Degradation of this compound during processing. | Avoid high temperatures during solvent evaporation by using a rotary evaporator at a controlled temperature (e.g., below 50°C).[2] Protect extracts and fractions from light. | |
| Incomplete elution from the chromatography column. | Ensure the chosen solvent system for column chromatography is appropriate to elute this compound. If the compound is highly polar, a more polar solvent system may be required.[9] |
Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks of this compound. | Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Inappropriate solvent system. | Optimize the mobile phase. A gradient elution may provide better separation than an isocratic one. Test different solvent combinations using TLC first. | |
| Irregular column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Co-elution of impurities with this compound. | Similar polarity of impurities. | Try a different stationary phase, such as Sephadex LH-20, which separates based on both polarity and size.[10][11] |
| The chosen solvent system is not selective enough. | Experiment with different solvent systems, including the addition of small amounts of a third solvent to modify selectivity. |
Product Instability and Degradation
| Symptom | Possible Cause | Suggested Solution |
| Discoloration of the extract or purified compound. | Oxidation of the phenolic hydroxyl groups. | Handle the sample under an inert atmosphere (e.g., nitrogen or argon) when possible. Store extracts and the final product at low temperatures (-20°C for long-term storage) and in the dark.[1] |
| Formation of degradation products observed in TLC or HPLC. | Exposure to harsh pH conditions. | Avoid strongly acidic or basic conditions during extraction and purification unless a specific hydrolysis step is intended. Flavonoids can be unstable at extreme pHs.[7] |
| High temperature during solvent removal. | Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C) to remove solvents.[2] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Dillenia indica
This protocol is based on the modified Kupchan method for liquid-liquid partitioning.[2]
-
Preparation of Plant Material: Air-dry the leaves of Dillenia indica and grind them into a fine powder.
-
Methanol Extraction: Macerate the powdered leaves in methanol at room temperature for 48-72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in an aqueous methanol solution.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, carbon tetrachloride, and chloroform (B151607).
-
Collect each solvent fraction separately. This compound, being a moderately polar flavonoid, is expected to be enriched in the more polar fractions like chloroform or the remaining aqueous methanol fraction.
-
Protocol 2: Purification of this compound using Column Chromatography
-
TLC Analysis: Analyze the different fractions obtained from Protocol 1 by TLC to identify the fraction containing the highest concentration of this compound. Use a suitable solvent system (e.g., a mixture of chloroform and methanol) and visualize the spots under UV light.
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: Adsorb the dried, this compound-rich fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This can be done in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing pure this compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathways Modulated by Flavonoids like this compound
This compound is known to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Chemical investigation of ceylonese plants. Part XII. (+)-3,4′,5,7-Tetrahydroxy-3′-methoxyflavanone [(+)-dihydroisorhamnetin] and 3,5,7-trihydroxy-3′,4′-dimethoxyflavone (this compound): two new natural products from Dillenia indica L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. WO2004050109A1 - A process for the preparation of antioxidants from dillenia indica - Google Patents [patents.google.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Facile Purification of Milligram to Gram Quantities of Condensed Tannins According to Mean Degree of Polymerization and Flavan-3-ol Subunit Composition. | Semantic Scholar [semanticscholar.org]
Dillenetin Stability and Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dillenetin and the analysis of its degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), it is recommended to store this compound at -20°C.[1] The compound is stable for a few weeks during standard shipping at ambient temperatures.[1]
2. How can I assess the stability of this compound under various stress conditions?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve subjecting this compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
3. What are the typical forced degradation conditions for flavonoids like this compound?
Based on studies of structurally similar flavonoids, the following conditions are recommended for forced degradation studies:
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature.[2][3][4]
-
Oxidative Degradation: 0.03% to 3% H₂O₂ at room temperature.[2][3]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and/or visible light.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanol (B1196071) groups on the column. - Incorrect mobile phase pH. | - Use a high-purity silica-based column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for flavonoids). |
| Poor Resolution | - Inappropriate mobile phase composition. - Column overloading. - Column temperature too low. | - Optimize the gradient or isocratic mobile phase composition. - Reduce the injection volume or sample concentration. - Increase the column temperature to improve efficiency. |
| Retention Time Drift | - Poor column equilibration. - Inconsistent mobile phase composition. - Fluctuations in column temperature. | - Ensure the column is adequately equilibrated with the mobile phase before injection. - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a stable temperature. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp aging. | - Filter and degas the mobile phase. - Flush the detector cell. - Purge the pump to remove air bubbles. - Replace the detector lamp if necessary. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure the formation of primary degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 70°C and collect samples at different time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and collect samples at various intervals (e.g., 0, 1, 2, 4, and 8 hours). Neutralize the samples with 0.1 M HCl prior to analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature and collect samples at specified times (e.g., 0, 2, 4, 8, and 24 hours).
-
Thermal Degradation: Place a solid sample of this compound in a thermostatically controlled hot air oven at 70°C. Collect samples at different time points and dissolve them in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and another sample to visible light. A control sample should be kept in the dark. Analyze the samples at various time points.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 350-380 nm is likely appropriate for detection.[4][6]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (70°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (RT) | 8 | 70.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 78.9 | 4 |
| Thermal (70°C) | 48 | 92.1 | 1 |
| Photolytic (UV) | 12 | 88.6 | 2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dillenetin Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Dillenetin dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dosage for this compound in in vivo studies?
Currently, there are no published in vivo studies that have established a definitive optimal dosage for pure this compound. However, based on in vivo studies of structurally similar flavonoids, a starting dose range of 10-50 mg/kg of body weight is recommended for initial dose-ranging studies. The final optimal dose will depend on the animal model, the route of administration, and the specific biological endpoint being investigated. It is crucial to perform a dose-response study to determine the most effective and non-toxic concentration for your specific experimental conditions.
2. What is the known oral bioavailability of this compound?
The oral bioavailability of this compound has not been explicitly reported. However, flavonoids, in general, exhibit variable and often low oral bioavailability due to factors like poor water solubility and extensive first-pass metabolism in the liver and intestines. For instance, the bioavailability of the flavonoid phloretin (B1677691) has been reported to be 8.676% in rats.[1] Researchers should consider these factors when designing oral administration protocols and may need to explore formulation strategies to enhance absorption.
3. What are the known signaling pathways modulated by this compound?
In vitro studies suggest that this compound exerts its bioactivity by modulating key cellular signaling pathways involved in inflammation and cell proliferation. The primary pathways identified are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory responses.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: this compound can modulate the activity of MAPKs, which are involved in various cellular processes including cell growth, differentiation, and apoptosis.[2]
Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.
4. Are there any reported toxicity findings for this compound?
There is no specific toxicity data available for isolated this compound. However, studies on extracts from Dillenia species can provide some initial guidance. For instance, an acute oral toxicity study of Dillenia philippinensis leaf extract in Sprague-Dawley rats showed no toxicity or mortality at a dose of 2000 mg/kg. Another study on the fruit extract of Dillenia philippinensis in mice observed signs of toxicity at 5000 mg/kg, with a recommended safe daily intake of the extract at 300 mg/kg.[3][4][5][6] It is imperative to conduct thorough toxicity studies for pure this compound, starting with a wide range of doses to establish its safety profile.
Troubleshooting Guide
Issue 1: Low or inconsistent efficacy in in vivo experiments.
-
Possible Cause: Poor bioavailability of this compound.
-
Troubleshooting Steps:
-
Optimize the vehicle for administration: this compound has poor water solubility. Consider using vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC), a solution in a small percentage of DMSO further diluted in saline or corn oil, or encapsulation in liposomes or nanoparticles.
-
Consider alternative routes of administration: If oral administration yields poor results, explore intraperitoneal (i.p.) or intravenous (i.v.) injections, which bypass first-pass metabolism and can lead to higher systemic exposure.
-
Perform pharmacokinetic studies: Analyze plasma concentrations of this compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen.
-
-
Issue 2: Unexpected adverse effects or toxicity in animal models.
-
Possible Cause: The administered dose is too high or the vehicle is causing toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-ranging toxicity study: Start with a low dose (e.g., 5-10 mg/kg) and escalate to higher doses, carefully monitoring the animals for any signs of toxicity (e.g., weight loss, behavioral changes, organ damage).
-
Evaluate vehicle toxicity: Administer the vehicle alone to a control group of animals to ensure that it is not causing the observed adverse effects.
-
Perform histopathological analysis: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any potential organ damage.
-
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: Inherent poor water solubility of this compound.
-
Troubleshooting Steps:
-
Use of co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) before diluting it with a physiological buffer or vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the chosen vehicle.
-
Formulation development: For long-term studies, consider developing more sophisticated formulations such as nano-suspensions, solid dispersions, or cyclodextrin (B1172386) complexes to improve solubility and stability.
-
-
Data Presentation
Table 1: Summary of In Vivo Dosages for Structurally Similar Flavonoids
| Flavonoid | Animal Model | Route of Administration | Effective Dosage Range | Observed Effect | Reference |
| Quercetin | Mice | Oral | 20 mg/kg/day | Improved recovery from angiostrongyliasis | [7] |
| Luteolin | Mice | Oral | 10 - 50 mg/kg | Anti-inflammatory | [8] |
| Hesperidin | Mice | Intraperitoneal | 20 mg/kg | Antiviral | [6] |
| Various Flavonoids | Mice | Oral | 50 - 200 mg/kg | Hepatoprotective | [3] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study of this compound in Mice (Up-and-Down Procedure - OECD 425)
-
Animals: Use healthy, young adult female mice (e.g., BALB/c or C57BL/6), nulliparous and non-pregnant. House them in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
Dose Selection: Start with a preliminary dose of 175 mg/kg. Subsequent doses will be increased or decreased by a factor of 3.2, depending on the outcome of the previous animal.
-
Preparation of this compound: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Administration: Administer the selected dose of this compound orally via gavage to a single mouse.
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record any signs of toxicity, such as changes in skin, fur, eyes, motor activity, and behavior.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Dosing of Subsequent Animals: If the first animal survives, dose the next animal at a higher dose. If the first animal dies, dose the next animal at a lower dose. Continue this procedure until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a reversal of outcomes is observed).
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Evaluation of Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (25 mg/kg, p.o.)
-
Group IV: this compound (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.) as a positive control.
-
-
Administration: Administer the respective treatments orally 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test.
Mandatory Visualizations
References
- 1. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 3306-29-4 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Bioavailability of Dillenetin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Dillenetin in animal models. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental issues.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects
Question: We are observing significant variability in the plasma concentrations of this compound in our animal cohort after oral administration. What could be the contributing factors, and how can we mitigate this?
Answer:
High inter-individual variability in plasma concentrations is a common issue for compounds with low aqueous solubility, like this compound. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound, as a flavonoid, is predicted to have low water solubility.[1][2] This can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in variable absorption.
-
First-Pass Metabolism: Flavonoids often undergo extensive metabolism in the gut wall and liver before reaching systemic circulation.[3][4] Individual differences in metabolic enzyme activity can lead to significant variations in bioavailability.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble compounds.
Troubleshooting Steps:
-
Standardize Feeding Protocols: Ensure all animals are fasted for a consistent period before and after this compound administration. Alternatively, provide a standardized meal to all animals if the presence of food is found to enhance absorption.
-
Formulation Optimization: Consider using a formulation designed to improve solubility and dissolution. Options include:
-
Micronization: Reducing the particle size of this compound can increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Formulating this compound with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
-
-
Co-administration with Bioenhancers: Piperine, a known bioenhancer, can inhibit metabolic enzymes and improve the bioavailability of various compounds.
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency of this compound
Question: Our in vitro studies show that this compound has potent therapeutic effects, but we are not observing the expected efficacy in our animal models. Could this be related to its bioavailability?
Answer:
Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. The concentration of this compound reaching the target tissues in your animal model is likely insufficient to elicit a therapeutic response.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after administration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) and confirm if low systemic exposure is the issue.
-
Explore Alternative Routes of Administration: If oral bioavailability is confirmed to be very low, consider alternative administration routes for initial efficacy studies, such as intravenous (IV) or intraperitoneal (IP) injection. This will help establish a proof-of-concept for its in vivo activity.
-
Implement Bioavailability Enhancement Strategies: If the oral route is necessary for your intended application, you will need to employ formulation strategies to improve this compound's bioavailability. Nanoformulations are a particularly promising approach for flavonoids.[5][6][7]
Frequently Asked Questions (FAQs)
Question 1: What are the main reasons for the low oral bioavailability of flavonoids like this compound?
Answer: The low oral bioavailability of flavonoids, a class of compounds to which this compound belongs, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Flavonoids are often crystalline and have low solubility in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[6][8]
-
Extensive First-Pass Metabolism: After absorption from the gut, flavonoids are subject to significant metabolism by enzymes in the intestinal wall and the liver.[3][4] This "first-pass effect" reduces the amount of active compound that reaches the systemic circulation.
Question 2: What are nanoformulations, and how can they improve the bioavailability of this compound?
Answer: Nanoformulations involve encapsulating or loading the active pharmaceutical ingredient (API) into nanocarriers, which are particles with dimensions in the nanometer range (typically 1-1000 nm).[9] For a poorly soluble compound like this compound, nanoformulations can enhance bioavailability in several ways:
-
Increased Surface Area: The small particle size dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10]
-
Enhanced Permeability: Some nanocarriers can be designed to interact with the intestinal mucosa, facilitating the transport of the encapsulated drug across the intestinal barrier.
-
Protection from Degradation: Encapsulation can protect this compound from enzymatic degradation in the GI tract.[7]
-
Targeted Delivery: Nanoparticles can be surface-modified to target specific tissues or cells, increasing the drug concentration at the site of action.
Question 3: What are some examples of nanoformulations that could be used for this compound?
Answer: Based on successful applications with other flavonoids like quercetin (B1663063) and apigenin, several types of nanoformulations could be explored for this compound:[10][11]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can offer controlled release.[11]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for sustained release and targeted delivery.[7]
-
Nanoemulsions and Nanosuspensions: Dispersions of the drug in a liquid medium at the nanoscale, which can improve solubility and absorption.[5]
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Flavonoid Bioavailability (Hypothetical Data for this compound)
| Formulation Strategy | Key Advantages | Potential Improvement in Bioavailability (Relative to Unformulated Drug) |
| Micronization | Simple, cost-effective | 2-5 fold |
| Solid Dispersion | Enhances dissolution rate | 5-10 fold |
| Lipid-Based Formulation (e.g., SEDDS) | Improves solubility and absorption | 10-15 fold |
| Nanoformulation (e.g., Polymeric Nanoparticles) | High surface area, protection from metabolism, potential for targeting | > 20 fold |
Experimental Protocols
Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles using Nanoprecipitation
This protocol describes a general method for preparing this compound-loaded nanoparticles using the nanoprecipitation technique, a common and straightforward method for encapsulating hydrophobic compounds.[8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (surfactant)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the encapsulation of this compound, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles with purified water to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder for long-term storage and subsequent in vivo studies.
Characterization: The resulting nanoparticles should be characterized for their size, polydispersity index (PDI), zeta potential, morphology, drug loading, and encapsulation efficiency.
Mandatory Visualizations
Caption: this compound's potential anti-inflammatory signaling pathway.
Caption: Workflow for evaluating a novel this compound formulation.
Caption: Overcoming the low bioavailability of this compound.
References
- 1. This compound, 3306-29-4 [thegoodscentscompany.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. mdpi.com [mdpi.com]
troubleshooting Dillenetin crystallization for purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Dillenetin for purity. As specific quantitative data and established crystallization protocols for this compound are not widely available in published literature, this guide leverages general principles of flavonoid chemistry and crystallization, using related compounds such as quercetin (B1663063) as a proxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a naturally occurring flavonol, a type of flavonoid found in various plants.[1] Its purity is crucial for research and pharmaceutical applications to ensure accurate experimental results and to meet safety and efficacy standards in drug development.
Q2: What are the common challenges in crystallizing flavonoids like this compound?
Flavonoids can be challenging to crystallize due to their complex structures, which can lead to issues such as the formation of small or irregular crystals, low yields, and the inclusion of impurities. Rapid crystallization can also be a problem, leading to lower purity.
Q3: What solvents are typically used for flavonoid crystallization?
Polar solvents like ethanol, methanol, and acetone (B3395972), or mixtures of these with water, are commonly used for flavonoid crystallization. The choice of solvent is critical and depends on the specific solubility profile of the flavonoid.
Q4: How can I improve the yield of this compound crystals?
To improve crystal yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. Slow cooling of the solution is also critical, as rapid cooling can lead to the formation of small crystals and reduced overall yield. Seeding the solution with a small, pure crystal of this compound can also promote crystal growth and improve yield.
Q5: What should I do if my this compound "oils out" instead of crystallizing?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try using a lower-boiling point solvent or a solvent mixture.
Troubleshooting Guides
Problem 1: Low or No Crystal Formation
Possible Causes:
-
Solvent choice: The solvent may be too nonpolar or too polar, or this compound may be too soluble at room temperature.
-
Concentration: The concentration of this compound in the solution may be too low.
-
Supersaturation: The solution may not be sufficiently supersaturated.
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent will dissolve this compound when hot but not when cold.
-
Increase Concentration: If the initial volume of solvent was too high, carefully evaporate some of it to increase the this compound concentration.
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Reduce Temperature: Cool the solution in an ice bath to further decrease solubility.
-
Problem 2: Formation of Small or Needle-like Crystals
Possible Causes:
-
Rapid Cooling: Cooling the solution too quickly encourages rapid nucleation, leading to small crystals.
-
High Supersaturation: A very high level of supersaturation can also lead to the formation of many small crystals.
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Insulating the flask can help slow the cooling process.
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the solution to slightly decrease the supersaturation level.
Problem 3: Crystals are Impure
Possible Causes:
-
Incomplete initial purification: The crude this compound may contain significant amounts of impurities.
-
Co-crystallization: Impurities may have similar solubility profiles and co-crystallize with this compound.
-
Inadequate washing: Residual mother liquor containing impurities may remain on the crystal surfaces.
Solutions:
-
Pre-purification: Consider a preliminary purification step, such as column chromatography, before crystallization.
-
Recrystallization: Perform a second recrystallization of the obtained crystals.
-
Thorough Washing: Wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities.
Experimental Protocols
General Recrystallization Protocol for Flavonoids (adapted for this compound)
-
Solvent Selection: Based on the principle of "like dissolves like," and data from similar flavonoids, start with ethanol, methanol, or acetone as potential solvents. Test the solubility of a small amount of crude this compound in these solvents at room and elevated temperatures.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently while stirring until the solvent boils. Continue adding the solvent dropwise until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can then place the flask in a refrigerator or an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals completely to remove any residual solvent.
Data Presentation
Table 1: Solubility of Structurally Similar Flavonoids in Common Solvents (Qualitative)
| Solvent | Quercetin Solubility | Kaempferol Solubility | Predicted this compound Solubility |
| Water | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Methanol | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Ethyl Acetate | Moderately soluble | Moderately soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble | Insoluble |
Note: This table is predictive and based on the general solubility of flavonoids. Experimental verification is recommended.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Crystallization
Caption: A flowchart for troubleshooting common this compound crystallization issues.
Simplified Diagram of this compound's Potential Effect on the NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB pathway by targeting IKK.
References
preventing oxidation of Dillenetin during storage
Welcome to the technical support center for dillenetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, likely indicating oxidative degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Yellow to brown discoloration of solid this compound or its solutions. | Exposure to air (oxygen) and/or light, leading to the formation of colored oxidation products. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect from light. For long-term storage, refrigeration at -20°C is recommended.[1] |
| Presence of insoluble particles in this compound solutions. | Advanced oxidation and polymerization of degradation products. | Filter the this compound solution through a syringe filter (e.g., 0.22 µm PTFE) before use. For future prevention, strictly adhere to inert atmosphere and cold storage protocols. |
| Inconsistent experimental results or loss of biological activity. | Use of partially oxidized this compound, which may contain impurities that interfere with biological assays. | It is recommended to use freshly opened or properly stored this compound for sensitive experiments. If oxidation is suspected, consider purifying the compound by recrystallization or chromatography. |
| Rapid discoloration after opening a new bottle. | Improper handling and storage after initial use, allowing atmospheric oxygen and moisture to enter. | After first use, immediately flush the headspace of the container with an inert gas (nitrogen or argon) before resealing. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), storing at -20°C is recommended.[1] It is crucial to store solid this compound and stock solutions under an inert atmosphere, such as nitrogen or argon, in tightly sealed amber vials or containers wrapped in aluminum foil to protect from light.
Q2: My this compound powder has changed from a light yellow to a brownish color. Can I still use it?
A2: A color change to brown suggests that the this compound has undergone oxidation. For experiments that are sensitive to impurities or require precise concentrations of the active compound, it is strongly advised to use a fresh, unoxidized batch of this compound. The oxidized material may have diminished biological activity and could produce unreliable results.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is a flavonol compound.[1] Solvents such as DMSO, ethanol, or methanol (B129727) are commonly used for flavonoids. It is important to use high-purity, anhydrous solvents to minimize moisture content, which can contribute to degradation. After preparation, stock solutions should be stored under the same recommended conditions as the solid compound (frozen at -20°C and protected from light).
Q4: Are there any antioxidants I can add to my this compound stock solution to improve its stability?
A4: While this compound itself is an antioxidant, in solution it can be susceptible to degradation.[1] Adding a small amount of a stabilizing antioxidant can be considered, though potential interactions with your experimental system should be evaluated. Common antioxidants used for stabilizing phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid. However, their use should be validated for your specific application.
Q5: How long can I expect this compound to remain stable under optimal storage conditions?
A5: When stored under ideal conditions (at -20°C, under an inert gas, and protected from light), solid this compound can be stable for months to years.[1] Once a container is opened and exposed to the atmosphere, its shelf-life will decrease. Stock solutions are generally less stable than the solid compound and are best used within a few weeks if stored at 4°C or within a few months if stored at -20°C.[1] Regular quality control, for instance by HPLC analysis, is recommended for long-term stored materials.
Quantitative Data on this compound Stability
While specific public data on the stability of this compound under various conditions is limited, the following table provides a general guideline for the storage of flavonoids based on common laboratory practices.
| Storage Condition | Expected Stability of Solid this compound | Expected Stability of this compound in Solution |
| -20°C, dark, under inert gas | Months to years[1] | Months[1] |
| 0-4°C, dark, under inert gas | Days to weeks[1] | Days to weeks[1] |
| Room temperature, exposed to light and air | Days | Hours to days |
Experimental Protocols
Protocol for Long-Term Storage of Solid this compound
-
Preparation: In a controlled environment with low humidity (e.g., a glove box), carefully weigh the desired amount of this compound.
-
Aliquoting: Dispense the this compound into small, amber glass vials suitable for long-term storage.
-
Inert Gas Purging: Flush each vial with a gentle stream of an inert gas, such as nitrogen or argon, for 10-15 seconds to displace any oxygen in the headspace.
-
Sealing: Immediately and tightly seal the vials with appropriate caps. For extra protection, wrap the cap and vial junction with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration (if applicable), date of storage, and a note indicating it is stored under an inert atmosphere.
-
Storage: Place the labeled vials in a freezer at -20°C. Ensure the storage location is dark.
Visualizations
References
Technical Support Center: Managing Dillenetin Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Dillenetin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a natural flavonoid compound found in various plants.[1][2] It is of interest to researchers for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In cell culture experiments, this compound is used to study its effects on cellular processes, including signaling pathways involved in cell proliferation and inflammation, such as the NF-κB and MAPK pathways.[2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its low water solubility, a characteristic shared by many flavonoids. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of the culture medium, the compound can fall out of solution if its solubility limit is exceeded.
Q3: Can the final concentration of DMSO in the cell culture medium affect my experiment?
Yes, the final concentration of DMSO can impact cell health and experimental outcomes. While DMSO is a widely used solvent for compounds with poor aqueous solubility, high concentrations can be toxic to cells.[3] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and for sensitive or primary cells, a concentration of 0.1% or lower is advisable.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | - High final concentration: The target concentration of this compound exceeds its solubility limit in the culture medium.- Poor mixing: The concentrated stock solution is not dispersing quickly and evenly.- Temperature shock: Adding a room temperature or cold stock solution to warm media can decrease solubility. | 1. Optimize Dilution Technique: - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.2. Perform a Solubility Test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.3. Use a Stepwise Dilution: Instead of adding the stock directly to the final volume of media, perform one or more intermediate dilutions in smaller volumes of pre-warmed media.[4][5] |
| The this compound stock solution in DMSO appears cloudy or contains visible particles. | - Incomplete dissolution: The this compound may not be fully dissolved in the DMSO.- Stock concentration is too high: The concentration of this compound in the DMSO may exceed its solubility limit in the solvent. | 1. Aid Dissolution: Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to help dissolve the compound fully.2. Prepare a Lower Concentration Stock: If precipitation persists, prepare a new stock solution at a lower concentration in DMSO. |
| Precipitation occurs during incubation at 37°C. | - Compound instability: this compound may be unstable at 37°C over time in the culture medium.- Interaction with media components: this compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes. | 1. Reduce Incubation Time: If experimentally feasible, consider shorter incubation periods.2. Replenish Media: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).3. Reduce Serum Concentration: If using a serum-containing medium, try reducing the serum percentage or transitioning to a serum-free medium if compatible with your cells. |
| Precipitate is observed after freeze-thaw cycles of the this compound stock solution. | - Decreased stability with temperature fluctuations: Repeated changes in temperature can promote the precipitation of the compound out of the solvent. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 330.29 g/mol )[2][6]
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 330.29 g/mol * 1000 mg/g = 3.30 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, accurately weigh 3.30 mg of this compound powder.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to a month) or -80°C for long-term storage (months).[4] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol provides a method for diluting the 10 mM this compound stock solution to a final working concentration of 10 µM in cell culture medium, while maintaining a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended):
-
To minimize the risk of precipitation, it is recommended to perform an intermediate dilution step.
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed complete cell culture medium. This will result in a 100 µM this compound solution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the desired volume of the 100 µM intermediate dilution to your cell culture vessel containing pre-warmed medium to achieve your final target concentration. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 200 µL of the 100 µM intermediate solution to 1.8 mL of medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel. In this example, the final DMSO concentration is 0.1%. To prepare the control, add 2 µL of 100% DMSO to 2 mL of cell culture medium.
-
Table 1: Example Dilution Scheme for a Final Volume of 2 mL
| Target this compound Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Media (mL) | Final DMSO Concentration (%) |
| 1 | 0.2 | 1.9998 | 0.01% |
| 5 | 1.0 | 1.999 | 0.05% |
| 10 | 2.0 | 1.998 | 0.1% |
| 20 | 4.0 | 1.996 | 0.2% |
| 50 | 10.0 | 1.990 | 0.5% |
Note: The final DMSO concentration should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity.[3] Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action
This compound, like other flavonoids, is known to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2] Flavonoids can exert their effects by inhibiting the phosphorylation of key proteins in these cascades.[7][8]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for Managing this compound Precipitation
The following workflow outlines a systematic approach to preparing and using this compound in cell culture while minimizing precipitation.
Caption: Recommended workflow for this compound preparation and use.
Logical Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a step-by-step guide to troubleshoot precipitation issues.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. This compound | 3306-29-4 | FD69716 | Biosynth [biosynth.com]
- 2. medkoo.com [medkoo.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Dillenetin degradation in formulations
Welcome to the Technical Support Center for Dillenetin Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
Problem: Rapid this compound Degradation in Liquid Formulations
Symptoms:
-
Loss of potency over a short period.
-
Noticeable color change in the formulation.
-
Formation of precipitates.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Unfavorable pH | Action: Adjust the pH of the formulation. Flavonoids like this compound are often more stable in slightly acidic conditions. Protocol: Conduct a pH stability study by preparing buffered solutions of this compound across a pH range (e.g., pH 3-8) and monitor its concentration over time using a stability-indicating HPLC method.[1] |
| Oxidation | Action: Protect the formulation from oxygen. Protocol: 1. Purge the formulation and the headspace of the container with an inert gas like nitrogen or argon. 2. Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol into the formulation. Evaluate the compatibility and effectiveness of different antioxidants at various concentrations. |
| Photodegradation | Action: Protect the formulation from light. Protocol: Store the formulation in amber-colored or opaque containers to block UV and visible light. Conduct a photostability study by exposing the formulation to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample stored in the dark.[2] |
| Elevated Temperature | Action: Store the formulation at a lower temperature. Protocol: Determine the thermal stability profile by storing the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and analyzing the degradation rate at each temperature. This data can be used to establish appropriate storage conditions.[3] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation?
This compound, a methylated flavonoid, is generally more stable than its unmethylated counterpart, quercetin. However, it can still be susceptible to degradation through several mechanisms:
-
Hydrolysis: Degradation can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are prone to oxidation, especially in the presence of oxygen, metal ions, and light.
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions leading to degradation.[2][4]
-
Thermal Degradation: High temperatures can accelerate the rate of chemical degradation.[5][6]
2. How can I choose the right excipients to improve this compound stability?
Selecting appropriate excipients is crucial for a stable formulation. Consider the following:
-
Antioxidants: To prevent oxidative degradation, include antioxidants like ascorbic acid, BHT, or tocopherols.
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, add chelating agents such as ethylenediaminetetraacetic acid (EDTA).
-
Buffering Agents: Use buffers (e.g., citrate, phosphate) to maintain the pH of the formulation within a stable range.
-
Polymers: For solid dosage forms, polymers like HPMC or PVP can be used to create a protective matrix around this compound.[7]
-
Surfactants and Solubilizers: In liquid formulations, excipients like polysorbate 80 or cyclodextrins can enhance solubility and protect this compound from degradation.
Compatibility studies are essential. Before finalizing a formulation, perform compatibility testing of this compound with each excipient to identify any potential adverse interactions.[8][9][10]
3. What is a forced degradation study and why is it important for this compound?
A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents) to accelerate its degradation.[11][12][13] This is a critical step in drug development for several reasons:
-
Identifies Degradation Pathways: It helps to understand how this compound is likely to degrade over its shelf life.
-
Characterizes Degradation Products: It allows for the identification and characterization of potential impurities and degradation products.
-
Develops Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods (e.g., HPLC) that can accurately measure this compound in the presence of its degradation products.[5]
4. What analytical methods are suitable for monitoring this compound stability?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable approach.[4][14][15]
-
Method Development: The method must be able to separate this compound from all its potential degradation products and formulation excipients.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
5. How can I improve the stability of this compound in a solid dosage form?
For solid formulations, minimizing exposure to moisture and light is key.
-
Control Moisture: Use excipients with low hygroscopicity and consider manufacturing in a controlled humidity environment.
-
Protective Coating: Applying a film coating to tablets can provide a barrier against moisture and light.
-
Packaging: Use well-sealed containers with desiccants to protect the product from humidity.
-
Amorphous vs. Crystalline Form: The solid-state form of this compound can impact its stability. Crystalline forms are generally more stable than amorphous forms.[16] Characterize the solid state of your this compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Experimental Protocols
Protocol 1: pH Stability Study of this compound in Aqueous Solution
Objective: To determine the effect of pH on the stability of this compound.
Materials:
-
This compound reference standard
-
Buffer solutions (pH 3, 4, 5, 6, 7, and 8)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
For each pH to be tested, prepare a series of solutions by diluting the this compound stock solution with the respective buffer to a final concentration of, for example, 10 µg/mL.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the degradation rate constant (k) and half-life (t½) at each pH.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and organic solvents
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.
-
Identify and characterize the major degradation products using techniques like MS and NMR.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | % Degradation after 24 hours |
| 3.0 | 0.005 | 138.6 | 11.3 |
| 4.0 | 0.002 | 346.6 | 4.8 |
| 5.0 | 0.001 | 693.1 | 2.4 |
| 6.0 | 0.003 | 231.0 | 7.0 |
| 7.0 | 0.010 | 69.3 | 21.4 |
| 8.0 | 0.025 | 27.7 | 45.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. colorcon.com [colorcon.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. US10441621B2 - Flavonoid compositions and methods of use - Google Patents [patents.google.com]
- 9. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 10. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. rjptonline.org [rjptonline.org]
- 14. scilit.com [scilit.com]
- 15. questjournals.org [questjournals.org]
- 16. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Dillenetin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dillenetin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
A1: this compound is a flavonol compound found in various plant species. It is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties.[1] Its primary known mechanism of action involves the modulation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in inflammation and cell proliferation.[1]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target.[2][3][4] For a compound like this compound, which belongs to the flavonoid family, there is a possibility of binding to a range of proteins due to structural similarities in binding sites across different protein families (e.g., kinase ATP-binding pockets).[2] These unintended interactions can lead to unexpected cellular responses, toxicity, or a misinterpretation of this compound's primary mechanism of action.[2][5]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target interactions are often observed at higher concentrations.[2] We recommend performing a dose-response curve for your specific assay to determine the optimal concentration range.
Q4: What are the initial steps I should take to assess the selectivity of this compound in my experimental system?
A4: A multi-pronged approach is recommended. Initially, you can perform computational or in silico screening to predict potential off-targets based on structural similarity to other known protein binding sites.[6] Subsequently, in vitro biochemical assays, such as broad-panel kinase profiling, can provide an initial assessment of selectivity.[7][8] Finally, cell-based assays are essential to confirm these findings in a more biologically relevant context.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cell-based assays with this compound.
-
Possible Cause: This could be due to off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations in your assay to determine if the unexpected effect is concentration-dependent.
-
Cytotoxicity Assessment: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure the observed phenotype is not due to general cellular toxicity at the tested concentrations.
-
Use a Structurally Related Negative Control: If available, use a structurally similar but inactive analog of this compound to see if the effect is specific to this compound's active structure.
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct endpoint of the same biological process.
-
Issue 2: Difficulty confirming direct target engagement of this compound in cells.
-
Possible Cause: this compound may have low affinity for its target, or the method used for detection may not be sensitive enough.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[9][10] Refer to the detailed protocol below.
-
Optimize CETSA Conditions: If no thermal shift is observed, troubleshoot by optimizing the heating temperature and duration, and ensuring the this compound concentration is sufficient.[9][11]
-
Western Blot Optimization: If using Western blot for CETSA readout, ensure your antibody is specific and sensitive for the target protein and that you are loading sufficient protein.[9]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| On-Target Kinase A (e.g., a MAPK pathway member) | 50 | 95% |
| Off-Target Kinase B | 850 | 60% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | 1,500 | 45% |
| Off-Target Kinase E | >10,000 | <10% |
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for this compound
| Treatment | Target Protein | Apparent Melting Temp (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | On-Target Protein X | 51.5 | - |
| This compound (10 µM) | On-Target Protein X | 55.0 | +3.5 |
| Vehicle (DMSO) | Potential Off-Target Y | 58.0 | - |
| This compound (10 µM) | Potential Off-Target Y | 58.2 | +0.2 |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol is for assessing the effect of this compound on NF-κB activation.
-
Cell Culture and Transfection:
-
This compound Treatment and NF-κB Activation:
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.[12]
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Protocol 2: MAPK Phosphorylation Western Blot
This protocol is to determine the effect of this compound on the phosphorylation status of MAPK pathway proteins (e.g., ERK1/2, p38).
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency and serum-starve overnight to reduce basal MAPK activation.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate activator (e.g., EGF for ERK, Anisomycin for p38) for a predetermined time (e.g., 15-30 minutes).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[13][14]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.[13]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[13]
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK protein as a loading control.[14]
-
Quantify band intensities using densitometry software.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to a target protein in intact cells.
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or vehicle (DMSO) and incubate to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and quantify the amount of the target protein in the soluble fraction by Western blot or another protein detection method.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dillenetin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of two flavonols, dillenetin and quercetin (B1663063). While quercetin is a widely researched and well-established antioxidant, data on the specific antioxidant capacity of isolated this compound is less abundant. This document synthesizes the available experimental data to offer a comparative perspective on their potential as antioxidant agents.
Executive Summary
Quercetin demonstrates potent antioxidant activity across a range of in-vitro assays, with a well-documented mechanism of action involving both direct radical scavenging and modulation of endogenous antioxidant pathways. This compound, a flavonol found in plants such as Dillenia indica, is also recognized for its antioxidant properties. However, a direct quantitative comparison is challenging due to the limited availability of studies on pure this compound. This guide presents a detailed analysis of quercetin's antioxidant profile and consolidates the current understanding of this compound's potential, largely inferred from studies on this compound-containing plant extracts.
Data Presentation: In-Vitro Antioxidant Activity
The following tables summarize the available quantitative data for the antioxidant activities of this compound and quercetin from various in-vitro assays. It is important to note that the data for this compound is primarily from extracts of Dillenia indica, and therefore reflects the combined activity of all constituents, not just this compound.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference Compound |
| This compound (in Dillenia indica leaf extract) | 100.53 µg/mL[1] | Ascorbic Acid (58.92 µg/mL)[1] |
| Quercetin | 4.36 µM[2] | - |
| Quercetin | 4.60 µM[3] | - |
| Quercetin | 19.17 µg/mL[4] | Ascorbic Acid[4] |
| Compound | ABTS Radical Scavenging Activity (IC50) | Reference Compound |
| This compound | Data not available for isolated compound | - |
| Quercetin | 48.0 µM[3] | - |
| Quercetin | 1.89 µg/mL (6.26 µM)[5] | - |
| Compound | Ferric Reducing Antioxidant Power (FRAP) Value | Reference Compound |
| This compound | Data not available for isolated compound | - |
| Quercetin | Expressed as quercetin equivalents[6] | Quercetin[6] |
Note: IC50 values can vary depending on experimental conditions. Direct comparison between different studies should be made with caution. µM to µg/mL conversion for Quercetin (Molar Mass: 302.24 g/mol ): 1 µM ≈ 0.302 µg/mL.
Mechanistic Insights
Quercetin's Antioxidant Mechanisms
Quercetin exerts its antioxidant effects through several well-documented mechanisms:
-
Direct Radical Scavenging: Quercetin's polyphenolic structure, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Metal Ion Chelation: Quercetin can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Enzymes: Quercetin can upregulate the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
Activation of the Nrf2-Keap1 Signaling Pathway: A primary mechanism of quercetin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Quercetin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This leads to the transcription of a suite of antioxidant and cytoprotective genes.
This compound's Antioxidant Mechanisms
While specific signaling pathways for isolated this compound are not as extensively studied, its structure as a flavonol suggests it likely shares similar antioxidant mechanisms with quercetin, including:
-
Radical Scavenging: As a flavonol, this compound possesses hydroxyl groups that can donate electrons to neutralize free radicals[3].
-
Modulation of Signaling Pathways: this compound has been reported to modulate key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cellular proliferation[3]. The bark extract of Dillenia indica, which contains this compound, has been shown to activate the KEAP1-Nrf2-HO-1 axis, suggesting a role for its bioactive constituents in this antioxidant pathway[7].
Signaling Pathway and Experimental Workflow Diagrams
Nrf2-Keap1 Antioxidant Signaling Pathway Activated by Quercetin
Caption: Quercetin-mediated activation of the Nrf2-Keap1 antioxidant pathway.
General Experimental Workflow for In-Vitro Antioxidant Assays
Caption: A generalized workflow for in-vitro antioxidant capacity determination.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare stock solutions of this compound, quercetin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Methodology:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of this compound, quercetin, and a standard (e.g., Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of this compound, quercetin, and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 280 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox. The results are expressed as Fe(II) equivalents or Trolox equivalents.
Conclusion
Quercetin stands as a benchmark flavonoid antioxidant with a robust body of evidence supporting its potent free-radical scavenging and cellular protective effects, largely mediated through the Nrf2 signaling pathway. This compound, while structurally similar and demonstrating antioxidant potential within its natural plant matrix, requires further investigation of the isolated compound to establish its specific antioxidant capacity and detailed mechanisms of action. Future head-to-head comparative studies are warranted to definitively position this compound's antioxidant efficacy relative to quercetin and other well-characterized flavonoids. This would provide valuable insights for researchers and professionals in the fields of pharmacology and drug development seeking novel natural compounds for mitigating oxidative stress-related pathologies.
References
- 1. Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of Dillenetin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their diverse pharmacological activities. Among them, dillenetin and luteolin (B72000) have emerged as promising candidates for their anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory effects of these two flavonols, supported by available experimental data, to aid researchers and drug development professionals in their endeavors.
At a Glance: this compound vs. Luteolin
| Feature | This compound | Luteolin |
| Primary Mechanism | Modulation of NF-κB and MAPK signaling pathways. | Inhibition of NF-κB, MAPKs, and JAK/STAT signaling pathways. |
| Key Inflammatory Mediators Inhibited | Data not extensively available in a quantitative format. | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β. |
| Enzyme Inhibition | Data not extensively available. | Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS). |
| Quantitative Data (IC50) | Limited publicly available data. | Varies by assay; for example, inhibition of TNF-α release has shown IC50 values lower than other flavonoids like quercetin.[1] |
Mechanistic Insights: A Deeper Dive into Signaling Pathways
Both this compound and luteolin exert their anti-inflammatory effects by modulating key intracellular signaling pathways that are crucial in the inflammatory cascade.
This compound has been reported to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes.
Luteolin , on the other hand, has been more extensively studied, revealing a broader spectrum of mechanistic actions. It is a known inhibitor of NF-κB, MAPKs (including ERK, JNK, and p38), and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][3] By targeting these multiple pathways, luteolin can effectively suppress the production of a wide range of inflammatory mediators.
Visualizing the Pathways
To illustrate the points of intervention for each compound, the following diagrams depict the simplified signaling cascades.
Caption: Simplified overview of key inflammatory signaling pathways and the inhibitory targets of this compound and Luteolin.
Quantitative Comparison of Anti-Inflammatory Activity
While comprehensive quantitative data for this compound remains limited in publicly accessible literature, extensive research on luteolin allows for a detailed presentation of its inhibitory effects on various inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by Luteolin
| Inflammatory Mediator | Cell Line/Model | Concentration of Luteolin | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | 5-25 µM | Dose-dependent inhibition. | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 macrophages | 5-25 µM | Dose-dependent inhibition. | [1] |
| TNF-α | RAW 264.7 macrophages | 5-25 µM | Dose-dependent inhibition. | [1] |
| IL-6 | RAW 264.7 macrophages | 5-25 µM | Dose-dependent inhibition. | [1] |
| IL-1β | THP-1 cells | 0-18 µM | Dose-dependent inhibition of gene expression. | [4] |
Table 2: Inhibition of Pro-inflammatory Enzymes by Luteolin
| Enzyme | Cell Line/Model | Concentration of Luteolin | % Inhibition / Effect | Reference |
| COX-2 | RAW 264.7 macrophages | 25 µM | Significant suppression of protein and mRNA expression. | [1] |
| iNOS | RAW 264.7 macrophages | 25 µM | Significant suppression of protein and mRNA expression. | [1] |
Experimental Protocols: A Methodological Overview
The following section details the general experimental procedures commonly employed to assess the anti-inflammatory effects of compounds like this compound and luteolin.
In Vitro Anti-Inflammatory Assays
A general workflow for in vitro evaluation is depicted below.
Caption: A typical experimental workflow for in vitro assessment of anti-inflammatory compounds.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or luteolin for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Assays (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Assay: The amount of PGE2 released into the culture medium is determined using an Enzyme Immunoassay (EIA) kit.
3. Analysis of Protein and Gene Expression:
-
Western Blot Analysis: To determine the effect on the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, MAPKs), cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To assess the impact on gene expression, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using specific primers for the target genes (e.g., Tnf, Il6, Nos2, Ptgs2).
Conclusion
Both this compound and luteolin demonstrate promising anti-inflammatory potential through the modulation of critical inflammatory signaling pathways. Luteolin has been extensively characterized, with a significant body of evidence supporting its potent and broad-spectrum anti-inflammatory activities. The available data for this compound, while indicating a similar mechanistic direction, is less comprehensive, particularly in terms of quantitative measures of its efficacy.
Further research, especially direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative potencies and therapeutic potential of these two flavonoids. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting such studies.
References
- 1. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dillenetin's Mechanism of Action in Cancer Cells: A Comparative Guide
Introduction
Dillenetin, a flavonol found in various plant species, has garnered interest for its potential anticancer properties.[1] This guide provides a comprehensive validation of this compound's mechanism of action in cancer cells, comparing its performance with other flavonoid alternatives and established targeted therapies. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols that underpin our current understanding. While specific data on isolated this compound is limited, research on extracts from plants containing this compound, such as Dillenia suffruticosa, provides significant insights into its anticancer potential.
This compound's Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
Extracts containing this compound have been shown to exert cytotoxic effects on cancer cells in a time- and dose-dependent manner. The primary mechanisms of action are the induction of cell cycle arrest and apoptosis, mediated through the modulation of multiple signaling pathways.
At lower concentrations, extracts of Dillenia suffruticosa have been observed to induce G0/G1 phase cell cycle arrest in MCF-7 breast cancer cells. However, at higher concentrations, the arrest occurs at the G2/M phase. This suggests a dose-dependent effect on the cellular machinery that governs cell cycle progression.
The induction of apoptosis by these extracts has been confirmed through Annexin-V/PI-flow cytometry analysis. The underlying molecular mechanisms involve the modulation of key signaling pathways, including the downregulation of the anti-apoptotic AKT1 and ERK1/2 pathways and the upregulation of the pro-apoptotic JNK pathway. Western blot analysis has further confirmed the dose-dependent upregulation of pro-apoptotic JNK1 and pJNK, and the downregulation of anti-apoptotic AKT1 and ERK1 in MCF-7 cells.
Comparative Analysis with Alternative Compounds
To better understand the therapeutic potential of this compound, it is crucial to compare its activity with other compounds that exhibit similar anticancer mechanisms. This section compares this compound-containing extracts with other flavonoids—quercetin, tangeretin, and acacetin (B1665396)—and with established targeted therapies like PI3K and JNK inhibitors.
Flavonoid Alternatives
Flavonoids are a class of naturally occurring compounds known for their antioxidant and anticancer properties. Quercetin, tangeretin, and acacetin are well-studied flavonoids that, like this compound, induce cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
| This compound-containing extract | MCF-7 (Breast) | 20.3 ± 2.8 µg/mL (24h) | G0/G1 and G2/M cell cycle arrest, apoptosis via JNK activation and AKT/ERK inhibition. |
| Quercetin | MCF-7 (Breast) | 37 µM (24h)[2][3] | G1 cell cycle arrest, apoptosis via p53 upregulation and inhibition of β-catenin/Tcf signaling.[4] |
| MDA-MB-231 (Breast) | 15.3 µM (12h)[5] | Inhibition of cell viability.[5] | |
| Tangeretin | AGS (Gastric) | Not specified | p53-dependent apoptosis via mitochondrial dysfunction and the Fas/FasL pathway.[3] |
| A549 (Lung) | 118.5 µM (24h)[6] | Inhibition of cell proliferation and induction of apoptosis.[6] | |
| Acacetin | A549 (Lung) | 28.31 µM (72h)[4] | G1 cell cycle arrest and apoptosis via upregulation of p53 and p21.[5] |
| H1299 (Lung) | 31.24 µM (72h)[4] | G2/M cell cycle arrest and apoptosis.[4] |
Targeted Therapy Alternatives
Modern cancer therapy often involves the use of drugs that target specific molecular pathways. PI3K and JNK inhibitors are two classes of such drugs that are relevant to the pathways modulated by this compound.
-
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[2] PI3K inhibitors block this pathway, leading to decreased cancer cell proliferation. Several PI3K inhibitors, such as pictilisib (B1683980) and alpelisib, have been evaluated in clinical trials and have shown efficacy in various cancers, including breast and ovarian cancer.[2][7]
-
JNK Inhibitors: The JNK signaling pathway plays a dual role in cancer, sometimes promoting survival and other times inducing apoptosis. In many cancers, JNK is aberrantly activated and contributes to tumorigenesis. JNK inhibitors are being developed to target this pathway and have shown potential in preclinical studies.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add the test compound (e.g., this compound, quercetin) at various concentrations to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[8]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue or cell extract.
-
Sample Preparation: Lyse treated and untreated cells in 1X SDS sample buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load 30-50 µg of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., AKT, JNK, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNAse Treatment: Add 100 µl of ribonuclease A (100 µg/ml) and incubate for at least 15 minutes at 37°C to degrade RNA.
-
PI Staining: Add 400 µl of propidium iodide (50 µg/ml in PBS) to stain the cellular DNA.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument will measure the fluorescence intensity of each cell, which is proportional to its DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in the validation of this compound's mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Unveiling the Antidiabetic Potential of Dillenetin: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively evaluating the in vivo antidiabetic properties of compounds found in Dillenia indica, with a comparative look at established antidiabetic flavonoids, Quercetin (B1663063) and Rutin (B1680289).
While direct in vivo validation of isolated Dillenetin's antidiabetic effects is not extensively documented, a wealth of research on Dillenia indica extracts, of which this compound is a known constituent, provides significant evidence of its potential. This guide synthesizes the available preclinical data on Dillenia indica extracts and juxtaposes it with the well-researched antidiabetic flavonoids, Quercetin and Rutin, to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative Efficacy of Dillenia indica Extract, Quercetin, and Rutin in Preclinical Models of Diabetes
The following table summarizes the key quantitative findings from various in vivo studies, showcasing the antidiabetic and related therapeutic effects of Dillenia indica extracts, Quercetin, and Rutin in chemically-induced diabetic animal models.
| Parameter | Test Substance | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Blood Glucose Reduction | Dillenia indica fruit extract | STZ-induced diabetic rats | 200 & 400 mg/kg | 30 days | Significant reduction, with a 38.78% decrease at 400 mg/kg.[1] | [1] |
| Dillenia indica methanolic leaf extract | STZ-induced diabetic rats | 250 & 500 mg/kg | 21 days | Significant antidiabetic activity (p<0.001).[2] | [2] | |
| Dillenia indica fruit extract (chloroform fraction) | Alloxan-induced diabetic rats | 200 mg/kg | 50 hours | 65% reduction in fasting blood glucose.[3] | [3] | |
| Quercetin | STZ-induced diabetic rats | 25, 50, & 75 mg/kg | 28 days | Significant decrease in blood glucose and urine sugar.[4] | [4] | |
| Rutin | STZ-induced diabetic rats | 50 & 100 mg/kg | 3 weeks | Significant reduction in plasma glucose.[5] | [5] | |
| Serum Insulin (B600854) Levels | Dillenia indica methanolic leaf extract | STZ-induced diabetic rats | 250 & 500 mg/kg | 21 days | Enhanced serum insulin levels.[2] | [2] |
| Quercetin | STZ-induced diabetic rats | 25, 50, & 75 mg/kg | 28 days | Considerable rise in plasma insulin.[4] | [4] | |
| Lipid Profile | Dillenia indica fruit extract | STZ-induced diabetic rats | 200 & 400 mg/kg | 30 days | Significant reduction in triglycerides and total cholesterol.[1] | [1] |
| Dillenia indica fruit extract (chloroform fraction) | Alloxan-induced diabetic rats | 200 mg/kg | 50 hours | Decreased total cholesterol by 60% and triglycerides by 55%.[3] | [3] | |
| Quercetin | STZ-induced diabetic rats | 50 & 75 mg/kg | 28 days | Significant improvement in triglycerides, HDL, VLDL, LDL, and total cholesterol.[4] | [4] | |
| Rutin | STZ-induced diabetic rats | 50 & 100 mg/kg | 3 weeks | Significant decrease in total cholesterol, triglycerides, and LDL, with an increase in HDL.[5] | [5] | |
| Antioxidant Effects | Dillenia indica fruit extract | STZ-induced diabetic rats | 200 & 400 mg/kg | 30 days | Enhanced SOD, CAT, and GPx activities.[1] | [1] |
| Dillenia indica methanolic fruit extract | Alloxan-induced diabetic mice | 350 mg/kg | - | Effective in alleviating oxidative stress.[6] | [6] | |
| Quercetin | STZ-induced diabetic rats | 50 mg/kg | 8 weeks | Protective role against renal oxidative stress.[7] | [7] | |
| Rutin | STZ-induced diabetic rats | 5, 25, & 50 mg/kg | 2 weeks | Decreased oxidative stress via the Nrf2 signaling pathway.[8] | [8] |
Detailed Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the in vivo studies cited in this guide.
Induction of Diabetes Mellitus
A common approach to inducing diabetes in animal models involves the use of chemical agents that are toxic to pancreatic β-cells.
-
Streptozotocin (STZ)-Induced Diabetes:
-
For Type 1 Diabetes Model: A single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight, dissolved in a cold citrate (B86180) buffer (pH 4.5), is administered to overnight-fasted rats.[6][9]
-
For Type 2 Diabetes Model: This model often involves a combination of a high-fat diet for a period to induce insulin resistance, followed by a lower dose of STZ (e.g., 25 mg/kg i.p. over 5 days) to induce a more stable hyperglycemic state that mimics type 2 diabetes.[10] Another method involves the administration of nicotinamide (B372718) (e.g., 230 mg/kg i.p.) 15 minutes prior to a single STZ injection (e.g., 65 mg/kg i.p.) to partially protect the β-cells and induce a non-insulin-dependent diabetic state.[6][11]
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Animals with blood glucose levels above 200-250 mg/dL are considered diabetic and are selected for the study.
-
-
Alloxan-Induced Diabetes:
-
A single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 120-160 mg/kg body weight) is administered to induce diabetes.[3][12] To counteract the initial hypoglycemic phase caused by massive insulin release from damaged β-cells, animals are often given a 5% dextrose solution for the first 24 hours post-injection.
-
Confirmation of Diabetes: Similar to the STZ model, diabetes is confirmed by measuring blood glucose levels after 72 hours, with levels above 200 mg/dL indicating a diabetic state.
-
Animal Groups and Treatment
-
Animal Models: Wistar or Sprague-Dawley rats, and Swiss albino mice are commonly used.[2][6][9][13][14]
-
Grouping: Animals are typically divided into the following groups:
-
Normal Control: Healthy animals receiving the vehicle (e.g., distilled water or a suspension agent).
-
Diabetic Control: Diabetic animals receiving only the vehicle.
-
Test Groups: Diabetic animals treated with different doses of the test substance (Dillenia indica extract, Quercetin, or Rutin).
-
Positive Control: Diabetic animals treated with a standard antidiabetic drug (e.g., Glibenclamide or Metformin).
-
-
Administration: The test compounds and standard drugs are typically administered orally via gavage once daily for the duration of the study.
Biochemical and Histopathological Analysis
At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of various biochemical parameters. Organs such as the pancreas, liver, and kidneys may be collected for histopathological examination.
-
Key Biochemical Parameters:
-
Fasting Blood Glucose
-
Serum Insulin
-
Glycosylated Hemoglobin (HbA1c)
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL), and Very-Low-Density Lipoprotein (VLDL)
-
Liver Function Enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Kidney Function Markers: Urea and Creatinine
-
Antioxidant Enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)
-
-
Histopathology: Tissues are fixed, processed, sectioned, and stained (commonly with hematoxylin (B73222) and eosin) to observe any pathological changes and the protective effects of the treatments.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo antidiabetic studies and the key signaling pathways implicated in the antidiabetic actions of Dillenia indica and the comparator flavonoids.
Caption: Experimental workflow for in vivo antidiabetic studies.
Caption: Antidiabetic signaling pathways of flavonoids.
Discussion and Future Directions
The compiled data strongly suggests that extracts from Dillenia indica possess significant antidiabetic, antihyperlipidemic, and antioxidant properties, comparable in many respects to the well-established flavonoids, Quercetin and Rutin. The observed effects, including the reduction of blood glucose, improvement of lipid profiles, and enhancement of the antioxidant defense system, point towards a multi-targeted therapeutic potential.
The proposed mechanisms of action for these natural compounds are multifaceted. They appear to act by inhibiting carbohydrate-digesting enzymes, promoting insulin secretion, protecting and possibly regenerating pancreatic β-cells, enhancing insulin signaling and glucose uptake in peripheral tissues, and mitigating oxidative stress and inflammation.[15][16][17][18][19][20] The activation of key signaling pathways such as PI3K/Akt, AMPK, and Nrf2 seems to be central to these effects.[8][16][21]
While these findings are promising, it is crucial to underscore that the antidiabetic activities attributed to "this compound" in this guide are inferred from studies on Dillenia indica extracts. Future research should focus on isolating this compound and conducting rigorous in vivo studies to unequivocally determine its specific contribution to the observed antidiabetic effects and to elucidate its precise molecular mechanisms of action. Such studies will be instrumental in validating this compound as a potential standalone therapeutic agent for the management of diabetes mellitus.
References
- 1. Assessment of Dillenia indica L's potential: anti-diabetic, anti-oxidant, and anti-hyperlipidemic effects in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Anti-diabetic activity of quercetin extracted from Phyllanthus emblica L. fruit: In silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Therapeutic Benefit of Dillenia indica in Diabetes and Its Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin ameliorates diabetic neuropathy by lowering plasma glucose and decreasing oxidative stress via Nrf2 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin prevents rats from type 1 diabetic liver damage by inhibiting TGF-ꞵ/apelin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dillenia indica L. attenuates diabetic nephropathy via inhibition of advanced glycation end products accumulation in STZ-nicotinamide induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of Dillenia indica L. in Attenuating Hyperglycemia-Induced Oxidative Stress and Apoptosis in Alloxan-Administered Diabetic Mice [imrpress.com]
- 14. An Examination of the Effects of Propolis and Quercetin in a Rat Model of Streptozotocin-Induced Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Antidiabetic Potential of Quercetin: Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of antidiabetic effects of flavonoid rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Dillenetin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of dillenetin, a naturally occurring flavonoid, against other well-researched flavonoids, namely quercetin, luteolin, apigenin, and kaempferol. Due to the limited availability of cytotoxic data on pure this compound, this guide utilizes data from extracts of Dillenia suffruticosa and Dillenia indica, plants known to contain this compound and other flavonoids, as a proxy. This comparison aims to offer insights into its potential as an anticancer agent and highlight areas for future research.
Data Presentation: Cytotoxicity of this compound (from Dillenia Extracts) and Other Flavonoids
The following table summarizes the 50% inhibitory concentration (IC50) values of various flavonoids and Dillenia extracts on different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time (hours) |
| DCM Extract of Dillenia suffruticosa root | MCF-7 (Breast) | 20.3 ± 2.8 µg/mL | 24 |
| 17.8 ± 1.5 µg/mL | 48 | ||
| 15.5 ± 0.5 µg/mL | 72 | ||
| Fraction of Dillenia suffruticosa (D/F4) | MCF-7 (Breast) | 9.50 ± 0.50 µg/mL | 72 |
| MDA-MB-231 (Breast) | 15.33 ± 1.53 µg/mL | 72 | |
| A549 (Lung) | 23.00 ± 2.65 µg/mL | 72 | |
| HeLa (Cervical) | 19.67 ± 0.58 µg/mL | 72 | |
| CaOV3 (Ovarian) | 12.33 ± 0.58 µg/mL | 72 | |
| Ethanol Extract of Dillenia indica stem | HCT-116 (Colon) | 9.8 µg/mL | Not Specified |
| HepG2 (Liver) | 20.1 µg/mL | Not Specified | |
| Quercetin | MCF-7 (Breast) | 37 µM | 24 |
| HeLa (Cervical) | 100 µM | 24 | |
| Luteolin | LoVo (Colon) | 66.70 µM | 24 |
| HT-29 (Colon) | 50 µg/mL | 48 | |
| Apigenin | HL-60 (Leukemia) | 30 µM | Not Specified |
| HeLa (Cervical) | 10 µM | 72 | |
| Kaempferol | MDA-MB-231 (Breast) | 43 µM | 72 |
| A549 (Lung) | 87.3 µM | 72 | |
| H460 (Lung) | 43.7 µM | 72 | |
| HeLa (Cervical) | 16 µM | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoid or extract. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of the flavonoid or extract for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dillenia suffruticosa Extract-Induced Apoptosis
Extracts from Dillenia suffruticosa have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The dichloromethane (B109758) extract of Dillenia suffruticosa root has been reported to up-regulate the pro-apoptotic JNK1 pathway while down-regulating the anti-apoptotic AKT1 and ERK1 pathways in MCF-7 breast cancer cells[1][2]. This modulation leads to an increase in the BAX/BCL-2 ratio, initiating the mitochondrial apoptotic pathway[3].
Apoptosis induction by D. suffruticosa extract.
Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of flavonoids on cancer cells.
Workflow for flavonoid cytotoxicity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells by Dillenia suffruticosa root extract via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dillenia suffruticosa dichloromethane root extract induced apoptosis towards MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dillenetin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of dillenetin, a natural flavonoid, with those of standard anti-inflammatory drugs. The information is compiled from preclinical data to offer a detailed analysis of its efficacy, supported by experimental findings and an examination of its mechanism of action.
This compound, a flavonol found in plants such as Dillenia indica, has demonstrated notable anti-inflammatory potential.[1][2] Its mechanism of action is believed to involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in the inflammatory response.[3][4][5] This guide will compare the available data on this compound's efficacy, primarily through studies on Dillenia indica extracts, with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Quantitative Comparison of Anti-inflammatory Efficacy
Direct comparative studies on isolated this compound are limited. The following tables summarize the available quantitative data from preclinical studies on Dillenia indica extracts, which contain this compound, and standard anti-inflammatory drugs. It is important to note that the data for Dillenia indica extracts reflects the combined effect of its constituents.
Table 1: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Extract | Dose | Time Point | Edema Inhibition (%) | Standard Drug Comparison | Reference |
| Dillenia indica (Methanolic Leaf Extract) | 200 mg/kg | 3 h | Significant Inhibition (P<0.01) | Not directly compared in this study | [6] |
| Dillenia indica (Methanolic Leaf Extract) | 400 mg/kg | 3 h | Significant Inhibition (P<0.01) | Not directly compared in this study | [6] |
| Dillenia indica f. elongata (Ethyl Acetate Stem Bark Extract) | 100 mg/kg | - | Significant Activity (P<0.01) | Indomethacin (8 mg/kg), Diclofenac (13.5 mg/kg) | [7] |
| Dillenia indica f. elongata (Ethyl Acetate Stem Bark Extract) | 300 mg/kg | - | Significant Activity (P<0.01) | Indomethacin (8 mg/kg), Diclofenac (13.5 mg/kg) | [7] |
| Indomethacin | 5 mg/kg | 5 h | - | Caused significant inhibition of post-carrageenan edema | [8] |
| Indomethacin | 20 mg/kg | 5 h | 51.48% | - | |
| Ellagic Acid | 1-30 mg/kg | 1-5 h | Dose-dependent reduction | Indomethacin (5 mg/kg) showed significant inhibition | [8] |
Table 2: In-Vitro Anti-Inflammatory Activity (COX Enzyme Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.06 | 0.40 (human) | 0.15 | [9] |
| Celecoxib | 13.02 | 0.49 | 26.57 | [10] |
| Indomethacin | 0.42 | 2.75 (human) | 0.15 | [9] |
| Scutellaria salviifolia (Root Extract) | - | Comparable to Celecoxib | - | [11] |
Note: Data for this compound's direct COX inhibition is not currently available. The data for Scutellaria salviifolia extract is included to illustrate the potential for plant extracts to exhibit significant COX-2 inhibition.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in-vivo model to assess acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: The test compound (e.g., Dillenia indica extract) or standard drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally at a specified time before or after carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
In-Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the COX enzymes.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, which produces prostaglandin (B15479496) H2 (PGH2).
-
Measurement: The product of the reaction, typically prostaglandin E2 (PGE2) after spontaneous conversion from PGH2, is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Signaling Pathways in Inflammation
This compound, as a flavonoid, is thought to exert its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[3] Flavonoids like this compound are believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.[3] Many flavonoids have been shown to inhibit the phosphorylation and activation of MAPK pathway components.[3]
Conclusion
The available preclinical data suggests that this compound, as a component of Dillenia indica extracts, possesses significant anti-inflammatory properties. Its likely mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its observed effects. While direct quantitative comparisons with standard anti-inflammatory drugs are not yet available for isolated this compound, the evidence from studies on Dillenia indica extracts indicates its potential as a potent anti-inflammatory agent. Further research, including head-to-head in-vivo studies and in-vitro enzyme inhibition assays with purified this compound, is warranted to fully elucidate its therapeutic potential and establish its efficacy relative to current standard-of-care drugs.
References
- 1. royalliteglobal.com [royalliteglobal.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Identifying Protein Targets of Dillenetin in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for identifying the protein targets of Dillenetin, a flavonol with known antioxidant and anti-inflammatory properties. While direct experimental data on this compound's protein targets is limited in publicly available literature, this document leverages data from the structurally similar and well-studied flavonol, Quercetin, to provide a framework for target identification strategies and to highlight potential protein targets and affected signaling pathways.
Comparative Analysis of Potential Protein Targets
This compound's biological activities, such as its anti-inflammatory and potential anticancer effects, are likely mediated through its direct interaction with various cellular proteins. Based on studies of the related flavonol Quercetin, several potential protein targets for this compound can be hypothesized. The following table summarizes known protein targets of Quercetin, which represent plausible candidates for this compound interaction and can serve as a basis for initial investigations.
| Target Protein | Cellular Function | Potential Relevance to this compound's Activity |
| Heat Shock Protein 70 (HSP70) | Chaperone protein involved in protein folding, stability, and preventing aggregation. | Inhibition could lead to apoptosis in cancer cells. |
| Heat Shock Protein 90 (HSP90) | Chaperone protein that assists in the folding and stabilization of many client proteins involved in signal transduction and cell cycle regulation. | Inhibition can disrupt multiple oncogenic signaling pathways. |
| Casein Kinase II (CK2) | A serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. | Inhibition may contribute to anti-cancer effects. |
| Band 3 Protein | Anion exchanger in erythrocytes, also present in other cell types, involved in ion transport and structural integrity. | Interaction could affect red blood cell function and cellular pH. |
| Mitochondrial ATPase | Enzyme complex responsible for ATP synthesis in mitochondria. | Inhibition can disrupt cellular energy metabolism. |
| Ubiquitin-activating enzyme (E1) | Initiates the process of ubiquitination, which targets proteins for degradation. | Modulation could affect protein turnover and cellular signaling. |
| RuvB-like 2 ATPases | Involved in chromatin remodeling and transcriptional regulation. | Interaction could influence gene expression. |
| Eukaryotic translation initiation factor 3 (eIF3) | A key component of the translation initiation complex, regulating protein synthesis. | Modulation can impact overall protein expression and cell growth. |
This table is based on identified protein targets of Quercetin and serves as a predictive guide for this compound.
Experimental Protocols for Target Identification
Several robust experimental strategies can be employed to identify the direct protein targets of this compound. These methods, which have been successfully used for other small molecules like Quercetin, are detailed below.
Affinity-Based Proteomics using a Biotinylated this compound Probe
This method involves chemically modifying this compound with a biotin (B1667282) tag to create a "bait" molecule that can be used to "pull down" its interacting proteins from a cell lysate.
Methodology:
-
Synthesis of Biotinylated this compound (Bio-Dillenetin): A biotin moiety is chemically conjugated to the this compound molecule at a position that is unlikely to interfere with its protein-binding activity.
-
Cell Culture and Lysis: The cellular model of interest (e.g., a cancer cell line) is cultured and then lysed to release the total protein content.
-
Incubation and Pull-Down: The cell lysate is incubated with the Bio-Dillenetin probe. The probe and any bound proteins are then captured using streptavidin-coated beads, which have a high affinity for biotin.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
-
Protein Identification by Mass Spectrometry (LC-MS/MS): The eluted proteins are separated by SDS-PAGE, excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with Bio-Dillenetin.
Proteomic Profiling using 2D Gel Electrophoresis and Mass Spectrometry
This approach identifies proteins whose expression levels change in response to this compound treatment, suggesting they may be direct targets or part of a downstream pathway.
Methodology:
-
Cell Treatment: Cells are treated with this compound at a specific concentration and for a defined period. A control group of cells is treated with a vehicle (e.g., DMSO).
-
Protein Extraction and Quantification: Proteins are extracted from both treated and control cells, and the protein concentration is determined.
-
Two-Dimensional (2D) Gel Electrophoresis: Equal amounts of protein from each sample are separated in the first dimension by isoelectric focusing (based on pI) and in the second dimension by SDS-PAGE (based on molecular weight).
-
Gel Staining and Image Analysis: The gels are stained (e.g., with Coomassie Blue or silver stain), and the protein spot patterns are compared between the this compound-treated and control gels.
-
Protein Identification: Protein spots that show a significant change in intensity are excised from the gel, digested, and identified by mass spectrometry.
In Silico Molecular Docking
Computational methods can predict the binding affinity and interaction sites of this compound with known protein structures, helping to prioritize potential targets for experimental validation.
Methodology:
-
Preparation of Ligand and Protein Structures: The 3D structure of this compound is generated and optimized. The 3D structures of potential target proteins are obtained from a protein structure database (e.g., PDB).
-
Molecular Docking Simulation: Docking software is used to simulate the interaction between this compound and the target proteins, predicting the most favorable binding poses and calculating a binding energy score.
-
Analysis of Interactions: The predicted binding modes are analyzed to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy generally indicates a more stable interaction.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein targets of this compound using an affinity-based proteomics approach.
Caption: Workflow for identifying this compound's protein targets.
Hypothetical Signaling Pathway Modulation
Based on the known targets of Quercetin, this compound may modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, by targeting HSP90. The diagram below illustrates this hypothetical interaction.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Cross-Validation of Dillenetin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Dillenetin across various cell lines. This compound, a flavonoid compound, has garnered interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the signaling pathways involved.
Anticancer Activity of this compound
While comprehensive data on the cytotoxic effects of isolated this compound across a wide range of cancer cell lines remains limited in publicly available research, studies on extracts from plants of the Dillenia genus, where this compound is a known constituent, provide valuable insights into its potential anticancer activities.
For instance, extracts of Dillenia suffruticosa have demonstrated significant cytotoxic and pro-apoptotic effects in human breast adenocarcinoma (MCF-7) cells.
Summary of Anticancer Bioactivity Data
| Extract/Compound | Cell Line | Assay | Parameter | Value | Reference |
| Dillenia suffruticosa Ethyl Acetate Extract | MCF-7 | MTT | IC50 (72h) | 36 ± 1.7 µg/mL (for isolated Gallic Acid) | [1] |
Note: The available study provides the IC50 value for Gallic Acid, another compound isolated from the same extract, as a point of comparison for cytotoxicity.
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC/propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis. In studies with Dillenia suffruticosa extracts on MCF-7 cells, a dose-dependent increase in the percentage of apoptotic cells is observed. This indicates that components within the extract, potentially including this compound, can trigger programmed cell death in cancer cells.
Anti-inflammatory and Antioxidant Properties
Modulation of Inflammatory Pathways
This compound is known to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can potentially reduce the production of pro-inflammatory mediators.
Antioxidant Capacity
The antioxidant properties of flavonoids like this compound are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to neutralize free radicals, a key factor in cellular damage and various disease processes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the bioactivity of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
DPPH and ABTS Radical Scavenging Assays
These spectrophotometric assays measure the antioxidant capacity of a compound.
DPPH Assay Protocol:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol (B145695) to a specific absorbance.
-
Mix the diluted ABTS solution with various concentrations of the test compound.
-
Incubate at room temperature for a set time.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound on signaling pathways like NF-κB and MAPK.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's bioactivity can aid in understanding its mechanisms of action.
Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.
Caption: this compound's modulation of inflammatory signaling pathways.
Caption: General experimental workflow for assessing this compound's bioactivity.
References
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of Dillenetin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Dillenetin, a naturally occurring O-methylated flavonol, has garnered significant interest in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of the widely studied quercetin (B1663063), this compound's unique methylation pattern at the 3' and 4' positions of its B-ring presents a compelling case for investigating its structure-activity relationship (SAR). This guide provides an objective comparison of the biological performance of this compound and its analogs, supported by available experimental data, to inform future drug discovery and development efforts.
Deciphering the Biological Activity: A Data-Driven Comparison
The biological efficacy of this compound and its analogs is intrinsically linked to their chemical structures. Modifications to the flavonoid backbone, particularly the pattern of hydroxylation and methylation, can significantly impact their interaction with biological targets. While comprehensive SAR studies specifically focused on a wide array of this compound analogs are still emerging, data from closely related O-methylated flavonols provide valuable insights.
Anticancer Activity
The antiproliferative effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. O-methylation can enhance the metabolic stability and membrane permeability of flavonoids, potentially leading to improved anticancer activity.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | SGC-7901 (Human gastric cancer) | 37.7 | [1] |
| Isorhamnetin (B1672294) (Quercetin 3'-methyl ether) | 3,4',5,7-tetrahydroxy-3'-methoxyflavone | SGC-7901 (Human gastric cancer) | 10.7 | [1] |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | BGC-823 (Human gastric cancer) | 322 | [1] |
| Isorhamnetin (Quercetin 3'-methyl ether) | 3,4',5,7-tetrahydroxy-3'-methoxyflavone | BGC-823 (Human gastric cancer) | 48.4 | [1] |
Table 1: Comparative cytotoxic activity of quercetin and its 3'-O-methylated analog, isorhamnetin, against human gastric cancer cell lines.
The data presented in Table 1 suggests that methylation at the 3'-hydroxyl group of quercetin significantly enhances its cytotoxic activity against gastric cancer cells. This observation highlights the potential of targeted methylation in optimizing the anticancer properties of flavonols. While direct IC50 data for this compound (quercetin 3',4'-dimethyl ether) from the same study is unavailable, the increased potency of isorhamnetin suggests that methylation of the B-ring catecholic moiety is a promising strategy for enhancing anticancer efficacy.
Anti-inflammatory and Related Activities
The anti-inflammatory effects of flavonoids are often mediated through their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB and MAPK pathways. The vasorelaxant activity of flavonoids, which is linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, is also an important aspect of their anti-inflammatory potential.
| Compound | Structure | pEC50 (M) for Vasorelaxation | Reference |
| Quercetin 3,7-dimethyl ether | 3',4',5-trihydroxy-3,7-dimethoxyflavone | 4.70 ± 0.18 | [2] |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | 3.96 ± 0.07 | [2] |
| Quercetin 3,4',7-trimethyl ether | 3',5-dihydroxy-3,4',7-trimethoxyflavone | 3.64 ± 0.02 | [2] |
| Quercetin 3,3',4',7-tetramethyl ether | 5-hydroxy-3,3',4',7-tetramethoxyflavone | 3.11 ± 0.16 | [2] |
Table 2: Comparative vasorelaxant activity of quercetin and its O-methylated analogs in rat isolated aorta.
The results in Table 2 indicate that the degree and position of methylation have a profound impact on the vasorelaxant activity of quercetin analogs. Quercetin 3,7-dimethyl ether demonstrated the highest potency, suggesting that a specific methylation pattern can enhance activity, while extensive methylation, as seen in the tetramethylated analog, leads to a decrease in potency. This underscores the importance of a nuanced approach to structural modification. The superior activity of quercetin 3,7-dimethyl ether is attributed to the presence of free hydroxyl groups at the 3' and 4' positions, which are crucial for its interaction with the NO/cGMP pathway.[2]
Key Signaling Pathways Modulated by this compound and Analogs
This compound exerts its biological effects by modulating critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation and cell proliferation.
Experimental Protocols: A Guide to Key Assays
The evaluation of the biological activity of this compound and its analogs relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901, BGC-823)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well plates
-
Test compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of Solution A and 50 µL of Solution B) in a 96-well plate.
-
Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
References
Assessing the Synergistic Potential of Dillenetin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Dillenetin, a naturally occurring flavonol, is gaining attention in pharmacological research for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a methylated derivative of the well-studied flavonoid quercetin (B1663063), this compound (3',4'-di-O-methylquercetin) presents a unique profile that may offer advantages in bioavailability and biological activity. This guide provides a comparative assessment of the synergistic effects of this compound with other compounds, drawing on existing data for its parent compound, quercetin, as a predictive framework, and supplemented by the available research on this compound and its methylated analogues.
Introduction to Synergistic Effects in Combination Therapy
The principle of synergistic effects in pharmacology refers to the interaction of two or more drugs to produce a combined effect greater than the sum of their separate effects. In cancer therapy, this can lead to enhanced tumor cell killing, reduced drug dosages, and potentially minimized side effects. Flavonoids, like quercetin and its derivatives, are of particular interest as they can modulate various cellular signaling pathways that are often dysregulated in cancer, making them prime candidates for combination therapies with conventional cytotoxic drugs.
Comparative Analysis of Synergistic Effects: Quercetin as a Benchmark
Due to the limited direct experimental data on the synergistic effects of this compound, we present the well-documented synergistic activities of its parent compound, quercetin, in combination with the widely used chemotherapeutic agents cisplatin (B142131) and doxorubicin (B1662922). This serves as a foundational comparison for postulating the potential synergistic efficacy of this compound.
Synergism with Cisplatin
Cisplatin is a platinum-based chemotherapy drug that induces DNA damage in cancer cells. Quercetin has been shown to synergistically enhance the anticancer effects of cisplatin in various cancer cell lines.[1][2][3] The combination of quercetin and cisplatin has been observed to lead to a significant increase in growth suppression and apoptosis in cancer cells compared to treatment with either agent alone.[4] Studies have reported that the combination index (CI) value for the quercetin-cisplatin combination is less than 1, indicating a synergistic interaction.[2][3] Furthermore, the dose-reduction index (DRI) values being greater than 1 suggest that the presence of quercetin could allow for a reduction in the required dosage of cisplatin, potentially lessening its associated toxic side effects.[2][3] This synergistic effect is thought to be mediated through the modulation of multiple signaling pathways, leading to cell cycle arrest, and enhanced apoptosis.[5]
Synergism with Doxorubicin
Doxorubicin is an anthracycline antibiotic commonly used in cancer chemotherapy that works by intercalating DNA. Quercetin has demonstrated a potentiation effect on doxorubicin's cytotoxicity in breast cancer cells.[6] The combination of quercetin and doxorubicin has been shown to enhance the anti-tumor effect of doxorubicin, in part by increasing the intracellular accumulation of doxorubicin in cancer cells.[7] This is achieved by down-regulating the expression of efflux transporters like P-glycoprotein (P-gp), which are often responsible for multidrug resistance.[6][7] Isobologram analysis has confirmed a synergistic interaction between doxorubicin and quercetin in various ratios.[8]
Quantitative Data on Quercetin's Synergistic Effects
The following tables summarize the half-maximal inhibitory concentration (IC50) values for quercetin and its combination with cisplatin and doxorubicin in different cancer cell lines, illustrating the synergistic potential.
| Cell Line | Compound | IC50 | Reference |
| Ovarian Cancer (OVCA 433) | Quercetin | 0.01 - 2.5 µM | [1] |
| Ovarian Cancer (OVCA 433) | Cisplatin | 0.01 - 2.5 µg/ml | [1] |
| Hepatocellular Carcinoma (HepG2) | Quercetin | 50 µM (in combination study) | [4] |
| Hepatocellular Carcinoma (HepG2) | Cisplatin | 10 µM (in combination study) | [4] |
| Cervical Cancer (HeLa) | Quercetin + Cisplatin | Synergistic Inhibition | [5] |
| Nasopharyngeal Carcinoma (NPC) | Quercetin + Cisplatin | CI < 1 (Synergism) | [2][3] |
Table 1: Synergistic Effects of Quercetin with Cisplatin
| Cell Line | Compound | IC50 | Reference |
| Breast Cancer (MCF-7) | Doxorubicin | 0.133 µM | [6] |
| Breast Cancer (MCF-7) | Doxorubicin + 10 µM Quercetin | 0.114 µM | [6] |
| Doxorubicin-Resistant Breast Cancer (MCF-7/DOX) | Doxorubicin | 4.0 µM | [6] |
| Doxorubicin-Resistant Breast Cancer (MCF-7/DOX) | Doxorubicin + Quercetin | IC50 decreased (9-fold resistance reduction) | [6] |
| Breast Cancer (T47D) | Doxorubicin | 250 nM | [9] |
| Breast Cancer (T47D) | Doxorubicin + 25 µM Quercetin | 50 nM | [9] |
Table 2: Synergistic Effects of Quercetin with Doxorubicin
Anticancer Potential of this compound and Methylated Quercetin Derivatives
While direct synergistic data for this compound is scarce, studies on its individual anticancer activity and that of other methylated quercetin derivatives provide valuable insights. Methylation of flavonoids can alter their bioavailability and biological activity.[10] Some studies suggest that methylated flavonoids may exhibit higher cytotoxic potential compared to their parent compounds.[10]
One study demonstrated that a methylated derivative of quercetin exhibited significant cell proliferation inhibition and apoptosis induction in both MCF-7 and MDA-MB-231 breast cancer cells.[11] Another comparative study on the anticancer potentials of taxifolin (B1681242) and quercetin methylated derivatives, including 3-O-methylquercetin (structurally similar to this compound), showed that these compounds exhibited antiproliferative activity against the HCT-116 colon cancer cell line.[12][13][14][15] The IC50 values for 3-O-methylquercetin against HCT-116 cells was found to be 34 ± 2.65 µg/mL.[12][14][15] These findings suggest that this compound likely possesses intrinsic anticancer properties that could contribute to synergistic effects when combined with other therapeutic agents. This compound is known to modulate key signaling pathways such as NF-κB and MAPK, which are involved in cell proliferation and inflammation.[16]
Experimental Protocols for Assessing Synergistic Effects
To facilitate further research into the synergistic potential of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the combination drug (e.g., cisplatin or doxorubicin), and their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total Akt, ERK, p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Synergistic antiproliferative activity of quercetin and cisplatin on ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-induced inhibition and synergistic activity with cisplatin – a chemotherapeutic strategy for nasopharyngeal carcinoma cells | springermedicine.com [springermedicine.com]
- 3. Quercetin-induced inhibition and synergistic activity with cisplatin – a chemotherapeutic strategy for nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic growth-suppressive effects of quercetin and cisplatin on HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the Mechanisms by Which Quercetin Enhances Cisplatin Action in Cervical Cancer: A Network Pharmacology Study and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrus Extract Blocks Cancer Cell Signaling - Life Extension [lifeextension.com]
- 8. [PDF] Synergistic interaction between quercetin and doxorubicin on MCF-7 human breast cancer cell line | Semantic Scholar [semanticscholar.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 11. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. scispace.com [scispace.com]
- 16. medkoo.com [medkoo.com]
A Comparative Guide to the Preclinical Efficacy of Dillenia indica Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenia indica, commonly known as elephant apple, is a plant with a long history of use in traditional medicine across South Asia for various ailments.[1] In recent years, scientific interest has grown in validating these traditional uses through preclinical research. While human clinical trial data for Dillenia indica extract remains limited and preliminary, a growing body of in vivo and in vitro studies provides valuable insights into its potential therapeutic applications.[2] This guide offers an objective comparison of the preclinical performance of Dillenia indica extract against relevant alternatives in the therapeutic areas of diabetes, inflammation, and skin aging, supported by experimental data.
Anti-Diabetic Potential of Dillenia indica Extract
Preclinical studies have demonstrated the significant anti-diabetic properties of Dillenia indica extract, primarily in streptozotocin (B1681764) (STZ)-induced diabetic rat models. The extract has been shown to effectively reduce blood glucose levels, improve lipid profiles, and enhance serum insulin (B600854).[3][4]
Comparative Efficacy in Preclinical Models
The following table summarizes the quantitative data from preclinical studies, comparing the anti-diabetic effects of Dillenia indica extract with the standard oral hypoglycemic agent, metformin (B114582).
| Treatment | Dosage | Model | Duration | Blood Glucose Reduction (%) | Effect on Lipids | Reference |
| Dillenia indica Methanolic Leaf Extract | 250 mg/kg | STZ-induced diabetic Wistar rats | 21 days | 48.64% | Significant reduction in cholesterol and triglycerides; significant increase in HDL. | [3][4] |
| Dillenia indica Methanolic Leaf Extract | 500 mg/kg | STZ-induced diabetic Wistar rats | 21 days | 55.86% | Significant reduction in cholesterol and triglycerides; significant increase in HDL. | [3][4] |
| Dillenia indica Fruit Extract | 400 mg/kg | STZ-induced type II diabetic rats | 30 days | 38.78% | Significant reduction in triglycerides and total cholesterol. | [5] |
| Metformin | 70 mg/kg | STZ-induced diabetic rats | 13 weeks | Significantly decreased | Significantly decreased triglycerides, total cholesterol, and LDL; increased HDL. | [6] |
| Metformin | 200 mg/kg | STZ-induced diabetic rats | 35 days | Significantly decreased | - | [7] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
The most common model to evaluate the anti-diabetic potential of Dillenia indica extract is the STZ-induced diabetic rat model.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (typically 55-65 mg/kg body weight) dissolved in a suitable buffer.[6][8] Nicotinamide (around 230 mg/kg) may be administered 15 minutes prior to STZ to induce a model of type 2 diabetes.[8]
-
Confirmation of Diabetes: Diabetes is confirmed after a few days by measuring fasting blood glucose levels. Rats with glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and selected for the study.
-
Treatment: Diabetic rats are divided into groups and treated orally with different doses of Dillenia indica extract, a standard drug (like metformin or glibenclamide), or a vehicle control for a specified period (e.g., 21 or 30 days).[3][5]
-
Parameters Measured: Blood glucose levels are monitored at regular intervals. At the end of the study, blood is collected to measure serum insulin, total cholesterol, triglycerides, HDL, and LDL levels.[3][6]
Mechanism of Action: Anti-Diabetic Effects
The anti-diabetic effects of Dillenia indica are believed to be mediated through multiple mechanisms. One proposed mechanism is the inhibition of carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which would reduce postprandial hyperglycemia.[9] Additionally, the extract may stimulate insulin secretion from the pancreas.[3]
Anti-Inflammatory Properties of Dillenia indica Extract
Dillenia indica extract has demonstrated notable anti-inflammatory activity in preclinical models, supporting its traditional use in treating inflammatory conditions.
Comparative Efficacy in Preclinical Models
The following table compares the anti-inflammatory effects of Dillenia indica extract with the nonsteroidal anti-inflammatory drug (NSAID), diclofenac, in the carrageenan-induced paw edema model.
| Treatment | Dosage | Model | Time Point | Inhibition of Edema (%) | Reference |
| Dillenia indica Methanolic Leaf Extract | 200 mg/kg | Carrageenan-induced paw edema in rats | 3 hours | Significant (P<0.01) | [10] |
| Dillenia indica Methanolic Leaf Extract | 400 mg/kg | Carrageenan-induced paw edema in rats | 3 hours | Significant (P<0.01) | [10] |
| Dillenia indica f. elongata Ethyl Acetate Extract | 100 mg/kg | Carrageenan-induced paw edema in rats | - | Significant (P<0.01) | [11] |
| Dillenia indica f. elongata Ethyl Acetate Extract | 300 mg/kg | Carrageenan-induced paw edema in rats | - | Significant (P<0.01) | [11] |
| Diclofenac | 5 mg/kg | Carrageenan-induced paw edema in rats | 2 hours | 56.17 ± 3.89 | [12] |
| Diclofenac | 20 mg/kg | Carrageenan-induced paw edema in rats | 3 hours | 71.82 ± 6.53 | [12] |
| Diclofenac | 25 mg/kg | Carrageenan-induced paw edema in rats | 6 hours | Significant | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for screening the anti-inflammatory activity of new compounds.
-
Animal Model: Rats are commonly used for this assay.
-
Procedure: A sub-plantar injection of a phlogistic agent, carrageenan (typically 1% solution), is administered into the hind paw of the rat.[10]
-
Measurement: The volume of the paw is measured before and at various time intervals after the carrageenan injection using a plethysmometer.
-
Treatment: The test substance (Dillenia indica extract) or a standard anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally, usually one hour before the carrageenan injection.[10][12]
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group that receives only the vehicle.
Mechanism of Action: Anti-Inflammatory Effects
The anti-inflammatory mechanism of Dillenia indica is thought to involve the inhibition of inflammatory mediators.[10] The presence of flavonoids and triterpenoids in the extract may contribute to these effects.[14] The antinociceptive (pain-relieving) effects may be mediated by opioid and cannabinoid systems.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Characterization of Dillenia indica L. Bark by Paper Spray Ionization-Mass Spectrometry and Evaluation of Its Antioxidant Potential Against t-BHP-Induced Oxidative Stress in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Assessment of Dillenia indica L's potential: anti-diabetic, anti-oxidant, and anti-hyperlipidemic effects in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dillenia indica L. attenuates diabetic nephropathy via inhibition of advanced glycation end products accumulation in STZ-nicotinamide induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Benefit of Dillenia indica in Diabetes and Its Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbpas.com [ijbpas.com]
- 15. Antinociceptive Effect of Dillenia indica (Linn.) Mediated by Opioid and Cannabinoid Systems: Pharmacological and Chemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Dillenetin-Treated Cells: A Guide for Researchers
A comprehensive analysis of the metabolic impact of the flavonoid dillenetin on cancer cells remains a burgeoning field of study. While direct comparative metabolomics data for this compound is not yet available in published literature, this guide provides a framework for understanding its potential metabolic effects by examining its known signaling pathways and drawing comparisons with metabolomic studies of other well-researched flavonoids and anti-cancer agents.
This compound, a flavonol found in various medicinal plants, has demonstrated antioxidant and anti-inflammatory properties.[1] Its potential as an anti-cancer agent is linked to its ability to modulate key signaling pathways involved in cell proliferation and inflammation, such as NF-κB and MAPK.[1] Understanding the metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This guide will explore the known effects of this compound on cellular signaling and compare them with the established metabolic alterations induced by the flavonoids Quercetin (B1663063) and Tangeretin (B192479), as well as the anti-cancer drug 4-hydroxytamoxifen (B85900) (OHT).
This compound and its Impact on Cellular Signaling
This compound's therapeutic potential is attributed to its influence on critical cellular signaling pathways. It has been shown to modulate the NF-κB and MAPK pathways, which are pivotal in regulating inflammation, cell growth, and survival. The inhibition of these pathways by this compound suggests a potential to curb cancer cell proliferation and induce apoptosis.
Comparative Metabolomic Analysis: this compound Alternatives
In the absence of direct metabolomic data for this compound, we can infer its potential effects by examining the metabolic signatures of other compounds with similar biological activities.
Quercetin: A Flavonoid with Diverse Metabolic Effects
Quercetin, a flavonoid structurally related to this compound, has been the subject of extensive metabolomic studies. Treatment of cancer cells with quercetin leads to significant alterations in cellular metabolism.
Key Metabolic Changes Induced by Quercetin:
| Metabolite Class | Observed Changes in Cancer Cells | Reference |
| Amino Acids | Decreased levels of several amino acids. | [2] |
| Energy Metabolism | Decreased glucose uptake, inhibition of glycolysis, and alterations in ATP levels. In some leukemia cell lines, lactate (B86563) levels were elevated. | [2][3] |
| Lipid Metabolism | Regulation of lipid metabolism. | [4] |
| Redox Homeostasis | Changes in glutathione (B108866) and NADP levels, indicating an impact on oxidative stress. | [4] |
Tangeretin: A Flavonoid Targeting Cancer Stem Cells
Tangeretin, a flavonoid found in citrus peels, has shown promise in targeting breast cancer stem cells. Its mechanism involves the suppression of the Stat3 signaling pathway.[5][6]
Metabolic Implications of Tangeretin Treatment:
While specific metabolomics data for tangeretin is limited, its synergistic effect with metformin (B114582), a drug that targets cellular bioenergetics, suggests a significant impact on energy metabolism.[7] The combination enhances the activation of AMPK, a key sensor of cellular energy status.[7]
4-hydroxytamoxifen (OHT): An Anti-Cancer Drug with a Defined Metabolic Signature
OHT is an active metabolite of tamoxifen, a widely used breast cancer drug. Metabolomic analysis of OHT-treated MCF-7 breast cancer cells has revealed distinct metabolic reprogramming.
Key Metabolic Changes Induced by OHT:
| Metabolite Class | Observed Changes in MCF-7 Cells | Reference |
| Lipid Metabolism | Increases in ceramide, diacylglycerol, and triacylglycerol. | [8] |
| TCA Cycle | Decrease in citrate (B86180) levels. | [8] |
Experimental Protocols
To facilitate further research into the metabolomics of this compound, we provide a generalized workflow for a comparative metabolomics study.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line.
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with varying concentrations of this compound (and/or comparative compounds) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by washing cells with ice-cold phosphate-buffered saline.
-
Extraction: Extract metabolites using a cold solvent mixture, such as methanol/water or methanol/chloroform/water, to precipitate proteins and extract a broad range of metabolites.
-
Sample Preparation: Centrifuge the extracts to remove cell debris and proteins. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for analysis.
Metabolomic Analysis
-
Instrumentation: Utilize techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Data Processing: Process the raw data using software for peak picking, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries and databases.
Visualizing the Path Forward: Workflows and Pathways
To guide future research, the following diagrams illustrate a typical experimental workflow for comparative metabolomics and the known signaling pathways of this compound.
Caption: A generalized workflow for investigating the metabolic effects of this compound.
Caption: this compound's inhibitory effects on key signaling pathways.
Future Directions
The study of this compound's impact on cellular metabolism is a promising area for cancer research. Future investigations should focus on performing untargeted metabolomics on this compound-treated cancer cells to identify the full spectrum of metabolic alterations. This will provide a more direct comparison to the metabolic signatures of other flavonoids and anti-cancer drugs, ultimately leading to a better understanding of this compound's therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics analysis of the effects of quercetin on hepatotoxicity induced by acrylamide exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effects of Tangeretin, A Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangeretin boosts the anticancer activity of metformin in breast cancer cells via curbing the energy production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidome and metabolome analyses reveal metabolic alterations associated with MCF-7 apoptosis upon 4-hydroxytamoxifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dillenetin: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of Dillenetin, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Hazardous Waste Characterization
In the absence of a specific Safety Data Sheet (SDS) detailing disposal requirements for this compound, a preliminary hazard assessment is necessary. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3] Researchers should evaluate this compound against these criteria based on available chemical information and professional judgment.
| Hazardous Characteristic | Description | Preliminary Assessment for this compound |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, or oxidizers.[1][2] | This compound is a solid powder.[4] Its flammability and potential as an oxidizer are not well-documented. Assume it may be combustible and keep away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel.[1][2] | This compound is a flavonoid with hydroxyl groups, suggesting it is likely weakly acidic. It is unlikely to be highly corrosive, but this should be confirmed. |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[1][2] | There is no readily available information to suggest that this compound is highly reactive. However, it is prudent to avoid mixing it with strong oxidizing or reducing agents. |
| Toxicity | Harmful or fatal when ingested or absorbed, or if it leaches toxic constituents into the environment. | This compound is a bioactive compound investigated for therapeutic effects, including anti-cancer properties.[5] Many such compounds are cytotoxic at certain concentrations and should be handled as potentially toxic. |
Given its bioactive nature, it is safest to treat this compound as a potentially toxic chemical waste.
Step-by-Step Disposal Protocol
The following is a general, step-by-step procedure for the disposal of this compound and associated waste. This protocol is based on standard laboratory chemical waste guidelines.[1][6][7]
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.[8]
-
Contaminated Labware: All materials that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper, contaminated glassware) must be considered hazardous waste.[8] Collect these items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solutions Containing this compound: Collect aqueous and solvent-based solutions containing this compound in separate, compatible, and clearly labeled liquid waste containers. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.[9]
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound" and any solvents)
-
The approximate concentrations and volumes
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6] This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Disposal Request
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Provide them with all available information on the compound. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][10]
Experimental Workflow for Disposal
The logical flow for determining the proper disposal route for a chemical with limited safety information like this compound is depicted in the diagram below.
Caption: Decision workflow for the disposal of this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. tceq.texas.gov [tceq.texas.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 3306-29-4 | FD69716 | Biosynth [biosynth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. nswai.org [nswai.org]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
